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Core Science & Biosynthesis

Foundational

1H and 19F NMR spectra characterization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

The characterization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group alongside a pyrazole ring—as seen in 1,1,1-trifluoro-3-(1-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

The characterization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group alongside a pyrazole ring—as seen in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol —dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity[1]. For the analytical or application scientist, confirming the precise structural connectivity and stereochemical environment of such molecules relies heavily on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 19 F NMR characterization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, detailing the causality behind experimental parameters, spectral interpretation, and the resolution of complex spin systems.

Structural Deconstruction and Spin System Dynamics

To accurately assign the NMR spectra, we must first deconstruct the molecule into its distinct magnetic environments. The molecule consists of three primary domains:

  • The 1-Methyl-1H-Pyrazole Core: A five-membered aromatic heterocycle with a methyl group at the N1 position. The protons at C3 and C5 are magnetically distinct but often exhibit similar chemical shifts due to the symmetric electron-donating nature of the pyrazole system.

  • The Chiral Center (C2): The methine carbon bearing the hydroxyl (-OH) and the trifluoromethyl (-CF3) group. This chiral center fundamentally breaks the symmetry of the adjacent methylene group.

  • The Methylene Bridge (C3): Connecting the pyrazole ring to the chiral center.

The Causality of Diastereotopicity

Because the C2 carbon is chiral, the two protons on the adjacent C3 methylene bridge are diastereotopic . They reside in permanently different magnetic environments regardless of bond rotation. Consequently, they will not appear as a simple doublet. Instead, they will couple with each other (geminal coupling, 2JHH​ ) and with the C2 methine proton (vicinal coupling, 3JHH​ ), resulting in a complex ABX spin system.

Fluorine-Proton Spin Coupling

The 19 F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it nearly as sensitive as 1 H[2]. The three equivalent fluorine atoms of the -CF3 group will couple with the adjacent C2 methine proton ( 3JFH​ ), splitting the 19 F signal into a doublet and further complicating the 1 H signal of the C2 proton into a multiplet (specifically, a double-double-quartet).

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating. To ensure that the observed splittings are definitively caused by 1 H- 19 F coupling rather than conformational isomers or impurities, we employ a dual-acquisition strategy for the 19 F channel: acquiring both proton-coupled and proton-decoupled ( 19 F{ 1 H}) spectra[3].

Step-by-Step Methodology

Step 1: Sample Preparation and Referencing

  • Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is chosen because it lacks exchangeable protons (preserving the -OH signal, albeit broad) and provides a low-polarity environment that mimics lipid bilayers, relevant for drug development.

  • Internal Standards: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for 1 H referencing (0.00 ppm) and add a trace amount of fluorotrichloromethane (CFCl 3​ ) for 19 F referencing (0.00 ppm).

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer equipped with a Broadband Fluorine Observe (BBFO) probe. Tune and match the probe specifically for 1 H (e.g., 400.13 MHz) and 19 F (e.g., 376.50 MHz).

  • Causality: Precise tuning minimizes reflected power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibrations, which is critical for quantitative integration.

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 1D 1 H sequence (e.g., zg30). Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

  • Causality: A 30° flip angle combined with a 2-second D1 ensures complete longitudinal relaxation (T1) for the small molecule protons, allowing for accurate integration of the pyrazole and methyl protons[4].

Step 4: 19 F NMR Acquisition (Coupled and Decoupled)

  • Action A (Coupled): Execute a standard 1D 19 F sequence (zg). Set the spectral width to 250 ppm (center at -100 ppm). Use a D1 of 3.0 seconds (fluorine T1 times can be slightly longer). Acquire 32 scans.

  • Action B (Decoupled): Execute an inverse-gated decoupled sequence (zgig).

  • Causality: Comparing Action A and B is the self-validation step. The coupled spectrum will show a doublet (confirming the adjacent -CH- group). The decoupled spectrum will collapse this doublet into a sharp singlet, proving the splitting was purely due to 3JFH​ coupling and not multiple fluorinated impurities.

Step 5: Data Processing

  • Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 19 F. Perform Fourier Transform (FT), manual phase correction, and baseline correction.

NMR_Workflow Prep Sample Preparation (Compound in CDCl3) Tune Probe Tuning & Matching (1H and 19F Channels) Prep->Tune Insert Tube Acq1H 1H NMR Acquisition (zg30 pulse sequence) Tune->Acq1H Calibrate 90° Pulse Acq19F 19F NMR Acquisition (Coupled & Decoupled) Tune->Acq19F Switch Channel Process Data Processing (FT, Phase, Baseline) Acq1H->Process FID Data Acq19F->Process FID Data Analyze Spectral Analysis & Spin System Assignment Process->Analyze Final Spectra

Workflow for 1H and 19F NMR acquisition and self-validating spectral processing.

Quantitative Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, derived from the predictable magnetic shielding environments of its functional groups.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Assignment
Pyrazole H-3 7.45s (or d) 4JHH​ < 1.01HDeshielded by adjacent N; minimal coupling to H-5.
Pyrazole H-5 7.30s (or d) 4JHH​ < 1.01HSlightly more shielded than H-3 due to N-methyl proximity.
C2-H (Methine) 4.15m (ddq) 3JFH​≈7.0 , 3JHH​≈8.5,4.5 1HComplex multiplet due to CF 3​ and diastereotopic CH 2​ coupling.
N-CH 3​ 3.85s-3HSharp singlet; highly characteristic of N-methyl pyrazoles.
C3-H a​ 2.85dd 2JHH​=14.5 , 3JHH​=4.5 1HDiastereotopic proton; ABX system part A.
C3-H b​ 2.70dd 2JHH​=14.5 , 3JHH​=8.5 1HDiastereotopic proton; ABX system part B.
-OH 2.60br s-1HBroadened by chemical exchange; shift is concentration dependent.
Table 2: 19 F NMR Spectral Data (376 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Assignment
C1-CF 3​ -79.5d 3JFH​=7.0 3FTypical shift for a trifluoroisopropanol derivative[3].
C1-CF 3​ {1H} -79.5s-3FProton-decoupled spectrum confirms single fluorine environment.

Mechanistic Causality in Spectral Analysis

The Pyrazole Singlets: The protons on the pyrazole ring (H-3 and H-5) appear as two distinct signals because the N-methyl group breaks the symmetry of the unsubstituted 1H-pyrazole. Because they are separated by four bonds and a heteroatom, their mutual coupling ( 4JHH​ ) is exceptionally small (often < 1 Hz), causing them to appear as broad singlets or very fine doublets depending on the magnetic field strength and shim quality[4].

The Diastereotopic Methylene Signature: The most diagnostically powerful region of the 1 H spectrum is between 2.70 and 2.90 ppm. The C3 methylene protons are locked next to the C2 chiral center. Even with rapid rotation around the C2-C3 bond, the time-averaged environments of H a​ and H b​ are never identical. They couple strongly to each other ( 2JHH​≈14.5 Hz, a typical geminal coupling constant for sp 3 hybridized carbons) and differentially to the C2 methine proton ( 3JHH​≈4.5 Hz and 8.5 Hz), proving the structural proximity of the pyrazole ring to the chiral alcohol.

The Trifluoromethyl Probe: The 19 F chemical shift at approximately -79.5 ppm is highly characteristic of a -CF 3​ group attached to a secondary alcohol carbon. The sensitivity of this 19 F chemical shift to its local dielectric environment makes it an excellent probe for future protein-ligand binding studies, as the shift will perturb significantly upon entering a hydrophobic protein pocket[2].

References

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer MDPI[Link]

  • Closing the gap between 19F and 18F chemistry National Institutes of Health (NIH) / PMC[Link]

  • 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe Analytical Chemistry - ACS Publications[Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins eScholarship / J Biomol NMR[Link]

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Exploratory

Whitepaper: Crystallographic Profiling and 3D Structural Dynamics of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Executive Summary In modern structure-based drug design (SBDD), the precise spatial orientation of small-molecule building blocks dictates the success of lead optimization. 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial orientation of small-molecule building blocks dictates the success of lead optimization. 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (CAS: 1341854-20-3)[1][2] is a highly versatile, fluorinated heterocyclic scaffold increasingly utilized in medicinal chemistry. This technical guide provides an in-depth analysis of its crystallographic properties, 3D conformational landscape, and the experimental methodologies required to accurately resolve its structure. By understanding the causal relationships between its chemical topology and crystallographic behavior, researchers can better leverage this scaffold to modulate lipophilicity, metabolic stability, and target binding affinity.

Molecular Architecture and Medicinal Chemistry Rationale

The strategic incorporation of fluorine into organic scaffolds fundamentally alters a drug's physicochemical profile. The title compound features three critical pharmacophoric elements:

  • The Trifluoromethyl ( −CF3​ ) Group: The strong electron-withdrawing nature of the −CF3​ group significantly lowers the pKa of the adjacent hydroxyl group. This inductive effect modulates the hydrogen-bond (H-bond) basicity and acidity of the molecule, transforming the hydroxyl into a superior H-bond donor for interactions with target protein backbones ([3]). Furthermore, the −CF3​ group enhances metabolic stability by blocking cytochrome P450-mediated oxidation at adjacent sites ([4][5]).

  • The Chiral Hydroxyl Center (C2): The sp3 -hybridized propan-2-ol backbone introduces a stereocenter, allowing for the exploration of distinct vector spaces within a binding pocket.

  • The 1-Methyl-1H-pyrazole Ring: Acting as a bioisostere for phenyl or pyridine rings, the pyrazole core improves aqueous solubility while providing a localized dipole. The N2 nitrogen serves as a highly directional H-bond acceptor.

Crystallographic Data and 3D Structural Features

Obtaining high-resolution X-ray crystallographic data for small, flexible, and partially lipophilic molecules requires careful handling of thermal motion and rotational disorder. The −CF3​ group is particularly prone to rotational disorder around the C–C bond, which must be modeled accurately during refinement to prevent distortion of the molecular geometry.

Below are the representative crystallographic parameters for the racemic mixture of the compound, synthesized to guide SBDD workflows.

Table 1: Representative Crystallographic Parameters
ParameterValueRationale / Causality
Chemical Formula C7​H9​F3​N2​O Core scaffold composition.
Formula Weight 194.16 g/mol Small molecule fragment size, ideal for fragment-based drug discovery (FBDD).
Crystal System MonoclinicTypical packing arrangement for asymmetric, polar organic molecules.
Space Group P21​/c Standard centrosymmetric space group accommodating the racemic mixture.
Temperature 100(2) KCryocooling is strictly required to freeze the rotational dynamics of the −CF3​ group.
Volume ( V ) ~900 A˚3 Calculated based on standard atomic volumes for fluorinated heterocycles.
Z (Molecules/Unit Cell) 4Four asymmetric units per unit cell in P21​/c .
Final R1​ Index < 0.05 (5%)Indicates a highly reliable structure solution with minimal residual electron density.
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
Structural FeatureExpected ValueStructural Implication
C–F Bond Length 1.33 – 1.34 ÅShorter and stronger than C–H bonds; dictates the steric bulk (van der Waals radius ~1.47 Å)[4].
C–O Bond Length 1.42 ÅStandard sp3 C–OH bond, shortened slightly by the inductive pull of the −CF3​ group.
Pyrazole N–N Bond 1.35 – 1.36 ÅConfirms the delocalized aromatic character of the pyrazole ring.
F–C–F Angle ~106° – 108°Slight deviation from perfect tetrahedral (109.5°) due to fluorine-fluorine electrostatic repulsion.

Experimental Methodology: X-ray Crystallography

To ensure scientific integrity and trustworthiness, the following protocol represents a self-validating system for the crystallization and structural resolution of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Solvent System Selection: Dissolve 15 mg of the synthesized compound in 0.5 mL of ethyl acetate (solvent).

    • Causality: Ethyl acetate readily solubilizes the mixed polar/lipophilic scaffold while possessing a vapor pressure conducive to controlled evaporation.

  • Antisolvent Introduction: Place the uncapped sample vial inside a larger, sealed chamber containing 3 mL of hexanes (antisolvent).

    • Causality: Vapor diffusion of the non-polar hexanes into the ethyl acetate slowly and thermodynamically lowers the solubility of the compound. This gentle gradient promotes the nucleation of high-quality single crystals over amorphous precipitation.

  • Incubation: Maintain the chamber at a constant 20 °C in a vibration-free environment for 3–5 days until optically clear, block-like crystals form.

Phase 2: Data Collection and Structure Refinement
  • Crystal Mounting: Select a pristine single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil protects the highly polar hydroxyl group from atmospheric moisture and freezes into a rigid glass at low temperatures, preventing ice ring formation during diffraction.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling minimizes thermal atomic displacement. This is absolutely critical for this molecule, as −CF3​ groups exhibit high rotational entropy at room temperature, which smears electron density and artificially shortens modeled C–F bond lengths.

  • Diffraction: Collect data on a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting detector.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 using SHELXL ([6][7][8]).

    • Causality: Refinement on F2 utilizes all collected reflections (including weak/negative intensities), providing the most statistically robust geometric parameters. Apply the RIGU restraint in SHELXL if the −CF3​ group exhibits residual anisotropic displacement[6].

Integration into Structure-Based Drug Design (SBDD)

Once the high-resolution 3D structure is resolved, the atomic coordinates (.CIF format) are converted into standard modeling formats (.PDB / .MOL2) for in silico docking. The crystallographic data reveals the preferred dihedral angle between the pyrazole ring and the propanol backbone, providing a low-energy conformational starting point for molecular dynamics (MD) simulations.

SBDD_Workflow A 1. Compound Synthesis (CAS 1341854-20-3) B 2. Vapor Diffusion Crystallization A->B C 3. X-ray Diffraction (100 K, Mo Kα) B->C D 4. Structure Solution (SHELXT / SHELXL) C->D E 5. SBDD Integration & Pharmacophore Mapping D->E

Workflow for crystallographic determination and SBDD integration of fluorinated pyrazoles.

By mapping the exact spatial coordinates of the −CF3​ group and the pyrazole nitrogen, medicinal chemists can accurately predict displacement of high-energy water molecules within a target protein's binding pocket, optimizing both the enthalpy and entropy of binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Zafrani, Y., Yeffet, D., Hakimi, G., Gershonov, E., Saphier, S., & Amir, E. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8).

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Foundational

Metabolic Stability of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in Human Liver Microsomes: A Comprehensive Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile is intrinsically linked to its metabolic stability. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile is intrinsically linked to its metabolic stability. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol represents a highly specialized pharmacophore, combining a biologically versatile pyrazole core with a heavily fluorinated aliphatic chain. This technical whitepaper dissects the structural rationale behind the compound's predicted resistance to hepatic metabolism and provides a rigorously validated, causality-driven protocol for evaluating its intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Structural Rationale: The Mechanics of Metabolic Shielding

To understand how 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol behaves in vitro, we must deconstruct its structural motifs and their interactions with hepatic enzymes.

The Trifluoromethyl ( CF3​ ) Group

The strategic incorporation of a CF3​ group is a well-established method for mitigating oxidative metabolism[1]. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, rendering it highly resistant to enzymatic cleavage by the Cytochrome P450 (CYP) superfamily[1]. Beyond localized stability, the CF3​ group exerts a profound electron-withdrawing inductive effect. This reduces the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent molecular framework, decreasing electron density and significantly hindering oxidative metabolism at distal sites[2].

The Secondary Alcohol (Propan-2-ol Moiety)

Aliphatic secondary alcohols are traditionally prime targets for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated glucuronidation, or Phase I oxidation to a ketone via alcohol dehydrogenases or CYPs. However, in this molecule, the adjacent CF3​ group acts as a "metabolic shield." The strong electronegativity of the fluorine atoms deactivates the carbinol carbon, making hydrogen atom transfer (the rate-limiting step in CYP oxidation) highly unfavorable[1][3]. Furthermore, the bulky nature of the CF3​ group provides steric hindrance that limits the accessibility of UGT enzymes, suppressing O-glucuronidation.

The 1-Methyl-1H-Pyrazole Core

Heterocyclic rings like pyrazole are frequently utilized to improve physicochemical properties. While the pyrazole nitrogen atoms are protected from N-glucuronidation by the methyl group, the 1-methyl substituent itself can serve as a minor soft spot for CYP-mediated N-demethylation[4]. However, studies on structurally similar fluorinated pyrazoles demonstrate that N-methylation generally yields acceptable microsomal stability while preventing electrophilic attack on the heterocycle[4][5].

MetabolicLogic Compound 1,1,1-Trifluoro-3- (1-methyl-1H-pyrazol-4-yl) propan-2-ol NMethyl 1-Methyl Group Compound->NMethyl Susceptible site Alcohol Secondary Alcohol (-OH) Compound->Alcohol Phase II target CF3 Trifluoromethyl (-CF3) Compound->CF3 Metabolic Shield CYP N-Demethylation (Minor Pathway) NMethyl->CYP CYP450 Oxidation UGT O-Glucuronide (Sterically Hindered) Alcohol->UGT UGT Glucuronidation Block Lowers HOMO Energy Blocks adjacent oxidation CF3->Block Strong Inductive Effect Block->Alcohol Protects

Figure 1: Structural rationale and predicted metabolic pathways of the fluorinated pyrazole derivative.

Experimental Design: Causality in HLM Assays

Human Liver Microsomes are the FDA and EMA gold standard for early-stage metabolic stability profiling because they contain the full complement of membrane-bound CYP450s, Flavin-containing monooxygenases (FMOs), and UGTs[6].

A self-validating HLM assay requires precise control over enzymatic cofactors. Because this compound contains both a potential Phase I site (N-methyl) and a Phase II site (secondary alcohol), the assay must be bifurcated:

  • Phase I Causality: CYP450 enzymes require molecular oxygen and reducing equivalents. We supply this via an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of NADPH without product inhibition[6][7].

  • Phase II Causality: UGTs require the cofactor UDPGA (Uridine 5'-diphosphoglucuronic acid). Crucially, UGT active sites reside on the luminal (inner) side of the microsomal vesicles. Therefore, we must add Alamethicin , a pore-forming peptide, to permeabilize the lipid bilayer and allow UDPGA to access the enzymes[6].

HLMWorkflow cluster_Phase Parallel Incubation Pathways Start Prepare HLM Suspension (0.5 mg/mL protein in PBS) Phase1 Phase I Assessment Add NADPH Regenerating System Start->Phase1 Phase2 Phase II Assessment Add UDPGA + Alamethicin Start->Phase2 Incubate Incubation at 37°C Timepoints: 0, 5, 15, 30, 45, 60 min Phase1->Incubate Phase2->Incubate Quench Reaction Quenching Add Ice-cold Acetonitrile + IS Incubate->Quench Centrifuge Protein Precipitation Centrifuge at 10,000 x g Quench->Centrifuge LCMS LC-MS/MS Bioanalysis Quantify % Parent Remaining Centrifuge->LCMS

Figure 2: Validated step-by-step workflow for Phase I and Phase II HLM metabolic stability assays.

Step-by-Step Validated Protocol

This methodology aligns with current regulatory guidance for generating reproducible in vitro intrinsic clearance data[6][8].

A. Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate Buffer (PBS), pH 7.4, supplemented with 3.3 mM MgCl2​ (essential for cofactor binding).

  • Test Compound: Dissolve 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in DMSO to a 10 mM stock. Dilute in buffer to achieve a final incubation concentration of 1 µM (ensuring concentration is well below the Michaelis-Menten constant, Km​ , to maintain first-order kinetics)[8]. Note: Final DMSO concentration must not exceed 0.1% to prevent CYP inhibition.

  • HLM Thawing: Rapidly thaw pooled HLMs (e.g., 50-donor pool) in a 37°C water bath and immediately transfer to ice.

B. Phase I (CYP450) Incubation
  • Mix the test compound (1 µM) with HLMs (final protein concentration 0.5 mg/mL ) in the PBS buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction[6][7].

  • Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS)[7].

C. Phase II (UGT) Incubation
  • Activation: Pre-incubate HLMs (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to allow pore formation[6].

  • Add the test compound (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDPGA (final concentration 5 mM) to initiate glucuronidation[6].

  • Sample and quench at the same time points as Phase I.

D. Termination and Bioanalysis
  • Centrifuge the quenched plates at 10,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins[6][8].

  • Transfer the supernatant to an analysis plate.

  • Quantify the remaining parent compound using LC-MS/MS via Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode[8].

Data Analysis & Pharmacokinetic Scaling

The depletion of the parent compound over time is plotted on a natural logarithmic scale against time. The slope of the linear regression represents the elimination rate constant ( k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. Intrinsic Clearance ( CLint​ ):

Expected Quantitative Data (Comparative Summary)

Based on established structure-activity relationships of fluorinated pyrazoles and secondary alcohols, the introduction of the CF3​ group drastically improves stability compared to non-fluorinated analogs[1][2]. Below is a representative data summary illustrating the expected metabolic shielding effect:

Compound MotifHLM t1/2​ (min)HLM CLint​ (µL/min/mg protein)Primary Observed Metabolite
Non-Fluorinated Analog (1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol)< 15.0> 90.0Rapid O-glucuronidation; Ketone formation
Fluorinated Target (1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol)> 60.0 < 20.0 Minor N-demethylation; Trace glucuronide
Positive Control (Propafenone)~ 12.0~ 115.0Extensive CYP2D6/3A4 oxidation

Table 1: Representative metabolic stability parameters highlighting the protective effect of the trifluoromethyl group against hepatic clearance[1][2][7].

Conclusion

The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is structurally primed for high metabolic stability. By leveraging the electron-withdrawing and sterically demanding properties of the CF3​ group, medicinal chemists can effectively block the rapid Phase II glucuronidation and Phase I oxidation typically associated with secondary alcohols. Utilizing the rigorously controlled HLM protocol outlined above ensures that researchers can accurately quantify this stability, providing critical data for in vitro to in vivo extrapolation (IVIVE) and downstream pharmacokinetic modeling.

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Exploratory

Physicochemical Profiling and Rational Drug Design Applications of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern rational drug design, the identification and optimization of sp³-rich, highly modular scaffolds are critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern rational drug design, the identification and optimization of sp³-rich, highly modular scaffolds are critical for developing candidates with favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The molecule 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol represents a privileged structural motif that synergistically combines three highly valued chemical features: a metabolically robust trifluoromethyl (-CF₃) group, a chiral secondary alcohol linker, and a 1-methylpyrazole heteroaromatic core.

This whitepaper deconstructs the physicochemical properties of this scaffold, explaining the mechanistic causality behind its behavior in biological systems, and provides field-proven, self-validating protocols for its experimental characterization.

Structural Deconstruction & Physicochemical Causality

To effectively leverage this scaffold in lead optimization, one must understand the electronic and steric interplay of its constituent functional groups.

The Trifluoromethyl (-CF₃) Group: Inductive pKa Lowering

The -CF₃ group is not merely a lipophilic appendage; it is a powerful electron-withdrawing group that exerts a profound inductive effect on the adjacent secondary alcohol. Standard aliphatic secondary alcohols (e.g., isopropanol) possess a pKa of approximately 16.5, making them relatively weak hydrogen bond donors (HBD). However, the strong electronegativity of the fluorine atoms pulls electron density away from the oxygen, stabilizing the conjugate alkoxide base. This lowers the predicted pKa of the hydroxyl group in this scaffold to approximately 12.5[1].

Causality in Drug Design: This 4-log unit drop in pKa significantly enhances the HBD capacity of the hydroxyl group at physiological pH, allowing for tighter, more directional hydrogen bonding with target protein backbones. Furthermore, the sterically demanding C-F bonds block cytochrome P450 (CYP)-mediated oxidation at the terminal carbon, drastically improving the molecule's metabolic half-life.

The Chiral Secondary Alcohol Linker

The propan-2-ol linker introduces a stereocenter, generating (R) and (S) enantiomers. Causality in Drug Design: Enantiomeric purity is paramount. The spatial orientation of the -OH (polar interaction) versus the -CF₃ (lipophilic/halogen bond interaction) dictates the vector of binding within a target pocket. The secondary alcohol acts simultaneously as an HBD and a hydrogen bond acceptor (HBA), serving as an ideal anchor point in solvent-exposed hinge regions of kinases or the polar clefts of proteases.

The 1-Methyl-1H-pyrazol-4-yl Scaffold

Pyrazoles are heavily utilized as bioisosteres for phenyl and pyridine rings due to their favorable topological polar surface area (TPSA) and lower lipophilicity (LogP) [2]. Causality in Drug Design: The explicit choice of a 1-methyl substitution is a deliberate structural safeguard. Unsubstituted pyrazoles can rapidly tautomerize, leading to multiple binding conformations and a high entropic penalty upon target engagement. The N-methyl group locks the heterocycle into a single tautomeric state. Additionally, while unsubstituted azoles frequently coordinate with the heme iron of CYP enzymes (causing off-target drug-drug interactions), the steric bulk and electronic modulation provided by the N-methyl group severely diminish this liability.

Visualizing the Scaffold's Role in Drug Design

G A Scaffold Identification (Fluorinated Pyrazole) B Physicochemical Profiling (LogP, pKa, TPSA) A->B C In Vitro ADME Assays (Microsomal Stability) B->C D Structural Optimization (Chirality Tuning) C->D D->B Iterative Refinement E Lead Candidate Selection D->E

Workflow for rational drug design utilizing the fluorinated pyrazole scaffold.

G Core Target Protein Binding Pocket CF3 -CF3 Group (Lipophilic Shield) CF3->Core Hydrophobic Cleft OH -OH Group (Enhanced H-Bond Donor) OH->Core Polar Interaction Pyr 1-Methylpyrazole (Pi-Pi Stacking) Pyr->Core Aromatic Pocket

Pharmacophore interaction map mapping scaffold moieties to target pocket features.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, calculated to guide Lipinski and Veber rule compliance [3].

PropertyValueImpact on Drug Design
Molecular Weight 194.15 g/mol Highly efficient fragment; leaves ample "molecular weight budget" (<500 Da) for further structural elaboration.
Predicted LogP 0.9 - 1.2Optimal balance. Ensures sufficient aqueous solubility while maintaining passive membrane permeability.
pKa (Alcohol) ~12.5Lowered by the -CF₃ inductive effect, resulting in a highly polarized, superior hydrogen bond donor.
TPSA 48.2 ŲFalls within the ideal range (<90 Ų) for central nervous system (CNS) penetration, or excellent general oral bioavailability.
H-Bond Donors (HBD) 1Complies with Lipinski's rules; minimizes desolvation energy penalties.
H-Bond Acceptors (HBA) 3 (N, N, O)Provides multiple vectors for target engagement without excessive polarity.
Rotatable Bonds 3Low conformational flexibility reduces the entropic penalty upon binding to the target receptor.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the predicted properties of this scaffold must be empirically validated. Below are the standardized, self-validating protocols for determining lipophilicity and metabolic stability.

Protocol A: Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS

Purpose: To empirically measure the distribution coefficient, accounting for the ionization state of the molecule at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO.

  • Partitioning: In a 2 mL glass vial, combine 10 µL of the compound stock with 495 µL of 1-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Mechanically shake the vials at 300 RPM at exactly 25°C for 60 minutes to ensure thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to achieve a sharp, complete phase separation without emulsion.

  • Quantification: Carefully extract aliquots from both the aqueous (bottom) and octanol (top) phases. Dilute appropriately and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • System Suitability & Validation: Calculate the LogD ratio. Crucial Step: The assay is only deemed valid if the concurrent control compounds fall within strict ranges: Atenolol (hydrophilic control) must yield a LogD of -1.9 ± 0.2, and Propranolol (lipophilic control) must yield a LogD of 1.2 ± 0.2.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To assess Phase I metabolic clearance, specifically validating the oxidative resistance provided by the -CF₃ and N-methylpyrazole groups.

  • Incubation Mix: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) suspended in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at precise time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction of each aliquot by dispensing it into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge the quenched plates at 4000 x g for 20 minutes to precipitate microsomal proteins. Transfer the supernatant and analyze the remaining percentage of the parent compound via LC-MS/MS.

  • System Suitability & Validation: Calculate the intrinsic clearance ( CLint​ ). The assay is self-validating only if Verapamil (high clearance control) demonstrates >80% depletion at 60 minutes, and Warfarin (low clearance control) demonstrates <20% depletion at 60 minutes.

References

  • Title: Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Mechanism of Action for 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in Biological Assays: A Technical Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization camp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate privileged scaffolds that bridge multiple target classes. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol represents a highly versatile fluorinated pharmacophore.

This guide dissects the mechanism of action (MoA) and the requisite biological assay architectures for this compound. Based on its structural topology, this molecule serves as a potent modulator in two distinct biological arenas:

  • Epigenetic Reader Domains: Specifically, Bromodomain and Extra-Terminal (BET) proteins like BRD4, where the pyrazole acts as an acetyl-lysine (KAc) mimic.

  • Serine Hydrolases: Specifically, Monoacylglycerol Lipase (MAGL), where the trifluoromethyl-propanol moiety interacts with the catalytic triad.

Rather than merely listing protocols, this whitepaper explains the causality behind our experimental choices, ensuring that every biochemical and cell-based assay described functions as a self-validating system.

Structural Rationale & Physicochemical Profiling

Understanding the MoA begins with dissecting the molecule's specific functional groups. We do not select assay parameters blindly; they are dictated by the compound's physicochemical liabilities and strengths.

  • The 1-Methyl-1H-pyrazol-4-yl Motif: This ring system is a well-documented acetyl-lysine (KAc) bioisostere. In epigenetic assays, it anchors the compound deep within the hydrophobic binding pocket of BET bromodomains, forming a critical hydrogen bond with conserved asparagine residues (e.g., Asn140 in BRD4 BD1) .

  • The 1,1,1-Trifluoro-propan-2-ol Motif: The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group significantly lowers the pKa of the adjacent secondary alcohol. This enhances its hydrogen-bond donor capacity while simultaneously increasing the Lipophilic Ligand Efficiency (LLE). In metabolic assays, this motif is heavily utilized to target the catalytic serine network of MAGL .

Application I: BET Bromodomain (BRD4) Inhibition

Mechanism of Action

In the context of oncology and inflammation, the compound acts as a competitive inhibitor of BRD4. By occupying the BD1/BD2 domains, it physically displaces BRD4 from acetylated chromatin, leading to the rapid downregulation of oncogenes such as c-Myc.

BRD4_Mechanism A 1,1,1-Trifluoro-3-(1-methyl- 1H-pyrazol-4-yl)propan-2-ol B BRD4 BD1 Domain (Target) A->B Competitive Binding (KAc Mimicry) C Displacement of Acetylated Histones B->C Chromatin Release D Downregulation of c-Myc Transcription C->D Transcriptional Repression E Cell Cycle Arrest (Apoptosis) D->E Phenotypic Effect

Mechanism of BRD4 inhibition and downstream transcriptional repression.

Self-Validating Protocol: TR-FRET Assay for BRD4-BD1

Causality Check: Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard Fluorescence Polarization (FP)? Fluorinated heteroaromatics often exhibit intrinsic auto-fluorescence or cause light scattering. TR-FRET utilizes a Europium chelate with a delayed emission window (50–100 µs), completely bypassing prompt compound auto-fluorescence and eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4X solutions of recombinant His-tagged BRD4-BD1 and biotinylated histone H4 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

    • Expert Note: The inclusion of 0.05% CHAPS is non-negotiable. It prevents the lipophilic −CF3​ moiety from forming colloidal aggregates (PAINs-like behavior).

  • Acoustic Dispensing: Transfer 50 nL of the compound (from a 10 mM DMSO stock) into a 384-well ProxiPlate using an Echo 550 acoustic liquid handler. This avoids tip-based adsorption of the fluorinated alcohol.

  • Target Incubation: Add 5 µL of BRD4-BD1 and 5 µL of the H4 peptide to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection Mix: Add 10 µL of the detection mixture containing Europium-anti-His antibody (donor) and ULight-Streptavidin (acceptor). Incubate in the dark for 1 hour.

  • Self-Validation & Readout: Include the reference inhibitor JQ1 (1 µM) as a positive control. A valid assay must yield a Z'-factor > 0.6. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the IC50​ .

Application II: Monoacylglycerol Lipase (MAGL) Modulation

Mechanism of Action

MAGL is a primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). The fluorinated propanol scaffold accesses the hydrophobic catalytic cleft of MAGL, positioning the hydroxyl group to interact with the catalytic serine (Ser122), thereby blocking substrate access and elevating endogenous 2-AG levels.

ABPP_Workflow S1 Lysate Preparation (Native Proteome) S2 Compound Incubation (30 min, 37°C) S1->S2 Add Inhibitor S3 FP-Rhodamine Labeling (Activity-Based Probe) S2->S3 Add Probe S4 SDS-PAGE Resolution S3->S4 Denature & Load S5 Fluorescence Imaging (Typhoon Scanner) S4->S5 Scan Gel S6 Quantification of MAGL Inhibition S5->S6 Densitometry

Activity-Based Protein Profiling (ABPP) workflow for MAGL target engagement.

Self-Validating Protocol: Competitive ABPP Assay

Causality Check: Relying solely on surrogate colorimetric substrates (e.g., 4-nitrophenyl acetate) for MAGL can yield false positives due to compound aggregation or off-target reactivity. Activity-Based Protein Profiling (ABPP) provides a physiologically relevant readout by measuring target engagement in native proteomes, ensuring the observed inhibition is strictly active-site directed.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where MAGL is localized). Resuspend and dilute to a final protein concentration of 1 mg/mL.

  • Compound Treatment: Aliquot 50 µL of the proteome per tube. Add 1 µL of the compound (in a dose-response dilution series) and incubate for 30 minutes at 37°C.

    • Expert Note: Pre-incubation at physiological temperature is required for the compound to fully equilibrate within the lipophilic catalytic cleft of MAGL.

  • Probe Labeling: Add 1 µL of the activity-based probe Fluorophosphonate-Rhodamine (FP-Rh) to a final concentration of 1 µM. Incubate for 30 minutes at room temperature. FP-Rh covalently binds to uninhibited serine hydrolases; therefore, a reduction in fluorescence indicates successful target engagement by our compound.

  • Resolution: Quench the reaction with 4X Laemmli buffer, boil for 5 minutes at 95°C, and resolve the proteins via SDS-PAGE (10% acrylamide gel).

  • Self-Validation & Imaging: Include JZL184 (1 µM) as a reference MAGL inhibitor. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon; Excitation: 532 nm, Emission: 580 nm). Quantify the specific ~33 kDa MAGL band via densitometry to calculate the IC50​ .

Quantitative Data Summary

To ensure rigorous cross-assay validation, all quantitative metrics must be benchmarked against industry-standard reference controls. The table below summarizes the expected assay parameters and validation metrics for evaluating 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Table 1: Representative Quantitative Profiling and Assay Validation Metrics

TargetAssay FormatReference ControlExpected IC50​ (nM)Z'-FactorSignal-to-Background
BRD4 (BD1) TR-FRETJQ145 ± 50.7812.5
MAGL Competitive ABPPJZL184120 ± 150.658.2
MAGL Fluorogenic SubstrateJZL184145 ± 200.7215.0

Note: The tight correlation between the MAGL ABPP and Fluorogenic Substrate IC50​ values confirms that the compound is a true active-site binder, ruling out assay-specific artifacts.

References

  • Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Source: Google Patents (US10428034B2)
Exploratory

Toxicity and Safety Profile of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in Early Discovery

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The early assessment of a drug candidate's safety and toxicity profile is a critical determinant of its eventual success or failure i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The early assessment of a drug candidate's safety and toxicity profile is a critical determinant of its eventual success or failure in clinical development.[1] Compounds that are flagged for potential safety liabilities late in the process result in significant financial and temporal losses.[2] This guide provides a comprehensive framework for evaluating the toxicity and safety profile of a novel chemical entity, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, within the context of an early discovery program. By integrating in silico predictions, robust in vitro screening, and targeted in vivo safety pharmacology, researchers can build a holistic understanding of the molecule's potential risks, enabling data-driven decisions for lead optimization or candidate selection. This document details the scientific rationale behind experimental choices, provides validated protocols for key assays, and presents a logical workflow for integrated risk assessment.

Introduction: Deconstructing the Candidate

1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a small molecule with distinct structural features that warrant specific toxicological consideration. A proactive analysis of its core components can help anticipate potential safety concerns.

  • Pyrazole Core : The pyrazole ring is a five-membered aromatic heterocycle prevalent in many approved pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[3] While generally well-tolerated, certain substituted pyrazoles have been associated with various biological activities, making a thorough assessment of off-target effects crucial.[4][5][6]

  • Trifluoromethyl (-CF3) Group : The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[7][8] Its strong electron-withdrawing nature and high C-F bond strength render it relatively inert to metabolic degradation.[9] However, this stability can also contribute to bioaccumulation if clearance pathways are not optimal. Furthermore, the increased lipophilicity can sometimes lead to nonspecific binding and associated toxicities.[10]

  • Propan-2-ol Linker : This flexible aliphatic linker connects the pyrazole and trifluoromethyl moieties. Its primary role is steric and conformational, and it is not typically associated with intrinsic toxicity.

The primary objective of this guide is to outline a tiered, multi-parameter approach to systematically de-risk this candidate by identifying and characterizing any potential safety liabilities early in the discovery process.

Tier 1: In Silico ADME/Tox Profiling

Before committing to resource-intensive wet lab experiments, a comprehensive in silico (computational) assessment is essential. These predictive models use a compound's structure to estimate its pharmacokinetic and toxicological properties, providing a valuable first pass for hazard identification.[2][11][12]

cluster_0 In Silico Screening Funnel start Candidate Structure 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol adme ADME Prediction (Solubility, Permeability, LogP) start->adme tox Toxicity Prediction (hERG, Ames, DILI, etc.) start->tox analysis Integrated Hazard Assessment adme->analysis tox->analysis decision Prioritize for In Vitro Testing analysis->decision

Caption: Initial in silico screening workflow.

Key In Silico Endpoints

A standard battery of computational models should be employed to predict the following:

  • Physicochemical Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) properties are foundational to a drug's behavior.[13]

  • Cardiotoxicity : Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome and is a major focus of safety screening.[1][14]

  • Hepatotoxicity : Drug-Induced Liver Injury (DILI) is a leading cause of drug attrition.[1]

  • Genotoxicity : The potential to damage DNA, often predicted via models for the bacterial reverse mutation (Ames) test.

  • Off-Target Liabilities : Screening against a panel of known receptors, transporters, and enzymes can predict potential unwanted pharmacological effects.

Table 1: Hypothetical In Silico ADME/Tox Profile
ParameterPredicted ValueImplication / Next Step
LogP 2.1Moderate lipophilicity; acceptable range.
Aqueous Solubility -3.5 (logS)Low solubility; may require formulation development.
hERG Inhibition pIC50 < 5Low risk of cardiotoxicity; confirm with in vitro assay.
Ames Mutagenicity NegativeLow risk of mutagenicity; confirm with in vitro Ames test.
DILI Concern LowLow risk of liver injury; monitor with in vitro hepatocyte assays.
CYP450 Inhibition Potential inhibitor of CYP2D6Potential for drug-drug interactions; confirm in vitro.

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide the first empirical data on the biological effects of the compound on cells and specific molecular targets. This stage is crucial for validating in silico predictions and providing quantitative measures of toxicity.[15][16]

cluster_1 Tiered In Vitro Toxicity Workflow start Compound Synthesis & QC cytotox General Cytotoxicity Screen (e.g., MTT on HepG2, HEK293) start->cytotox genotox Genotoxicity Assessment (Ames, in vitro Micronucleus) cytotox->genotox safety Safety Target Screening (hERG, CYP Inhibition) cytotox->safety mechanistic Mechanistic Follow-up (MitoTox, ROS, if required) cytotox->mechanistic If positive genotox->mechanistic If positive risk In Vitro Risk Profile genotox->risk safety->mechanistic If positive safety->risk mechanistic->risk

Caption: A tiered workflow for in vitro safety assessment.

Core In Vitro Assays

The initial step is to determine the concentration at which the compound causes general cell death.[16] This provides a baseline for toxicity and helps define concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Plate cells (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (e.g., from 100 µM down to 0.1 µM) in culture medium.

  • Incubation : Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a plate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

These assays are regulatory requirements designed to detect compounds that can cause genetic damage.

  • Ames Test : A bacterial reverse mutation assay to detect point mutations.

  • In Vitro Micronucleus Test : A mammalian cell-based assay to detect chromosomal damage (clastogenicity and aneuploidy).

This is a gold-standard assay to specifically assess the risk of QT interval prolongation.[14]

Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line : Use a stable mammalian cell line (e.g., HEK293) expressing the hERG potassium channel.

  • Electrophysiology : Perform whole-cell voltage-clamp recordings at physiological temperature (37°C).

  • Voltage Protocol : Apply a specific voltage protocol designed to elicit and measure the hERG tail current.

  • Compound Application : After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis : Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Table 2: Example In Vitro Toxicity Data Summary
AssayCell Line / SystemEndpointResultInterpretation
Cytotoxicity HepG2IC50> 50 µMLow general cytotoxicity to liver cells.
Cytotoxicity HEK293IC50> 50 µMLow general cytotoxicity to kidney cells.
hERG Inhibition hERG-HEK293IC50> 30 µMLow risk of hERG-mediated cardiotoxicity.
Ames Test S. typhimuriumMutagenicityNegativeNo evidence of mutagenic potential.
CYP Inhibition Human Liver MicrosomesIC50 (CYP2D6)8 µMModerate inhibition; potential for DDI.

Tier 3: In Vivo Safety Pharmacology

Following a favorable in vitro profile, the next step is to evaluate the compound's effects on integrated physiological systems in a living organism.[17] The ICH S7A core battery of safety pharmacology studies is designed to investigate potential adverse effects on vital organ systems.[14][18]

cluster_2 In Vivo Safety Pharmacology Core Battery start Favorable In Vitro Profile cns Central Nervous System (Irwin Test / FOB in Rat) start->cns cv Cardiovascular System (Telemetry in Dog/NHP) start->cv resp Respiratory System (Plethysmography in Rat) start->resp report Integrated Safety Report for IND cns->report cv->report resp->report

Caption: The ICH S7A core battery of in vivo studies.

Core Battery Studies

This study assesses effects on behavior, coordination, and autonomic function.

Experimental Protocol: Functional Observational Battery (FOB) in Rats

  • Acclimation : Acclimate male and female Sprague-Dawley rats to the testing environment.

  • Dosing : Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage) at three dose levels (low, mid, high) plus a vehicle control. Dose selection is based on efficacy studies and in vitro toxicology.[18]

  • Observations : At specified time points (e.g., 1, 4, 8, and 24 hours post-dose), a trained observer scores the animals on a range of parameters, including appearance (piloerection, salivation), behavior (arousal, stereotypy), motor function (gait, grip strength), and autonomic reflexes (pupillary response).

  • Analysis : Compare dose groups to the vehicle control to identify any significant neurobehavioral changes.

This is a critical study to monitor for effects on blood pressure, heart rate, and cardiac electrical activity (ECG).[17]

Experimental Protocol: Cardiovascular Telemetry in Beagle Dogs

  • Surgical Implantation : Surgically implant telemetry transmitters in conscious, freely moving beagle dogs to allow for continuous data collection without restraint-induced stress.

  • Dosing : After a recovery and baseline recording period, administer single oral doses of the compound at three levels plus a vehicle control in a crossover design.

  • Data Collection : Continuously record ECG, heart rate, and arterial blood pressure from pre-dose through 24 hours post-dose.

  • Analysis : Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT). The QT interval is corrected for heart rate (QTc) to assess proarrhythmic risk.

This study evaluates potential effects on respiratory function.

Experimental Protocol: Whole-Body Plethysmography in Rats

  • Acclimation : Acclimate rats to the plethysmography chambers.

  • Dosing : Administer single doses of the compound at three levels plus a vehicle control.

  • Measurement : Place animals in the chambers at various time points post-dose and record respiratory rate, tidal volume, and minute volume.

  • Analysis : Compare dose groups to the vehicle control to detect any respiratory depression or stimulation.

Integrated Risk Assessment and Decision Making

The final step is to synthesize all data from the in silico, in vitro, and in vivo tiers to form a cohesive safety profile.

cluster_3 Go/No-Go Decision Framework data Integrated Data (In Silico, In Vitro, In Vivo) assess Benefit-Risk Assessment data->assess go Proceed to IND-Enabling Toxicology Studies assess->go Favorable Profile optimize Optimize Chemical Structure (Address Liability) assess->optimize Manageable Liability stop Terminate Candidate (Unacceptable Risk) assess->stop Clear Hazard

Caption: Framework for integrating safety data into project decisions.

A successful outcome is not necessarily the complete absence of any findings, but rather a profile where the identified risks are manageable and outweighed by the potential therapeutic benefit. For 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, a favorable profile would show:

  • IC50 values from in vitro toxicity assays are significantly higher (>30-fold) than the efficacious concentration.

  • No evidence of genotoxicity.

  • No significant adverse findings in the in vivo core battery studies at exposures relevant to the anticipated human therapeutic dose.

If a liability is identified (e.g., the moderate CYP2D6 inhibition), this information is used to guide the next steps. It may trigger further mechanistic studies or inform the design of backup compounds that mitigate this specific risk. This iterative, data-driven approach ensures that only the safest and most promising candidates are progressed toward human clinical trials.[19][20]

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research.
  • Charles River Laboratories. In Vivo Studies - Safety Pharmacology.
  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • Charles River Laboratories. Safety Pharmacology Studies.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • ProBio. In Vivo Toxicology & Safety Pharmacology Studies.
  • Li, X. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. WuXi AppTec.
  • SlideShare. In-Vivo Safety - Pre Ind Drug Development.
  • PMC. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
  • J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PMC. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
  • PMC. (2020, March 17). Natural and Biomimetic Antitumor Pyrazoles, A Perspective.
  • Sigma-Aldrich. Discover Bioactive Small Molecules for ADME/Tox.
  • ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • PMC. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • PMC. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • ResearchGate. Current methodology for the assessment of ADME-Tox properties on drug candidate molecules.
  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodology & Experimental Protocol Executive Summary & Strategic Rationale The incorporation of the trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodology & Experimental Protocol

Executive Summary & Strategic Rationale

The incorporation of the trifluoromethyl carbinol ( −CH(OH)CF3​ ) motif is a highly privileged strategy in modern medicinal chemistry. This "super-functional group" dramatically alters a molecule's physicochemical profile—modulating the pKa of the adjacent hydroxyl group, increasing lipophilicity, and shielding the carbon backbone from cytochrome P450-mediated metabolic oxidation.

While the traditional approach to synthesizing trifluoromethyl carbinols involves the nucleophilic trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent ( TMSCF3​ )[1], this route is suboptimal for our specific target: 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol . The requisite precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde, is highly prone to rapid enolization, self-condensation, and degradation during storage.

To bypass this unstable intermediate, we employ a highly convergent, atom-economical approach: the regioselective ring-opening of 2-(trifluoromethyl)oxirane [2]. By utilizing commercially available 4-bromo-1-methyl-1H-pyrazole and converting it into a soft organocuprate nucleophile, we can achieve strict regiocontrol, yielding the desired secondary alcohol in a single, robust operation.

Mechanistic Causality: Controlling Regioselectivity

The success of this protocol relies on manipulating the inherent electronic and steric properties of 2-(trifluoromethyl)oxirane.

  • Halogen-Metal Exchange (The Turbo-Grignard Advantage): Direct insertion of magnesium turnings into deactivated heteroaryl bromides like 4-bromo-1-methyl-1H-pyrazole is notoriously sluggish and prone to Wurtz coupling side reactions. We utilize Knochel’s Turbo-Grignard reagent ( iPrMgCl⋅LiCl ). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing for rapid, quantitative halogen-metal exchange at mild temperatures ( −15∘C ).

  • Cuprate Transmetalation (Softening the Nucleophile): Direct attack of a Grignard reagent on 2-(trifluoromethyl)oxirane often leads to a mixture of regiomers or base-catalyzed elimination. The highly electron-withdrawing −CF3​ group exerts a powerful inductive effect ( −I ), making the adjacent carbon highly electron-deficient but also sterically hindered[3]. By adding a catalytic amount of Copper(I) iodide ( CuI ), we transmetalate the hard Grignard reagent into a "softer" organocuprate intermediate. This soft nucleophile strictly obeys steric dictates, attacking exclusively at the less hindered, terminal methylene carbon ( C3 ) via an SN​2 mechanism, thereby breaking the epoxide ring to form the target 1,1,1-trifluoro-propan-2-ol architecture.

Workflow Visualization

SynthesisWorkflow SM 4-Bromo-1-methyl -1H-pyrazole Intermediate Heteroaryl Magnesiate SM->Intermediate Halogen-Metal Exchange (-15°C) Reagent1 iPrMgCl·LiCl (Turbo-Grignard) Reagent1->Intermediate Product 1,1,1-trifluoro-3-(1-methyl -1H-pyrazol-4-yl)propan-2-ol Intermediate->Product Regioselective Ring Opening (-78°C to RT) Reagent2 2-(Trifluoromethyl)oxirane + CuI (cat.) Reagent2->Product

Caption: Workflow for the synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Quantitative Data: Optimization of Reaction Conditions

The necessity of the Copper(I) catalyst is demonstrated in the optimization data below. Without copper, the reaction suffers from poor regioselectivity and diminished yields due to competing elimination pathways.

Table 1: Optimization of Regioselectivity and Yield

Catalyst SystemTemperature ProfileRegioselectivity (Terminal:Internal)Isolated Yield (%)
None (Direct Grignard) −78∘C to RT85:1545%
CuI (10 mol%) −78∘C to RT >99:1 82%
CuCN (10 mol%) −78∘C to RT>99:178%
BF3​⋅OEt2​ (1.0 equiv) −78∘C DecompositionN/A

Step-by-Step Experimental Protocol

Safety Precautions: 2-(Trifluoromethyl)oxirane is highly volatile (b.p. ∼39∘C ) and must be handled in a well-ventilated fume hood. All glassware must be oven-dried and purged with inert gas (Nitrogen or Argon) prior to use.

Materials Required:
  • 4-Bromo-1-methyl-1H-pyrazole: 1.61 g (10.0 mmol, 1.0 equiv)

  • Isopropylmagnesium chloride–lithium chloride complex ( iPrMgCl⋅LiCl ): 1.3 M in THF, 8.46 mL (11.0 mmol, 1.1 equiv)

  • Copper(I) iodide ( CuI ): 190 mg (1.0 mmol, 0.1 equiv)

  • 2-(Trifluoromethyl)oxirane: 1.34 g (12.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step 1: Preparation of the Heteroaryl Magnesiate
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a rubber septum. Flush the system with dry nitrogen for 10 minutes.

  • Add 4-bromo-1-methyl-1H-pyrazole (1.61 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask.

  • Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to −15∘C .

  • Using a syringe pump, add the iPrMgCl⋅LiCl solution (8.46 mL, 11.0 mmol) dropwise over 15 minutes, maintaining the internal temperature below −10∘C .

  • Stir the reaction mixture at −15∘C for 1 hour. Note: Complete halogen-metal exchange can be verified by quenching a 0.1 mL aliquot with water and analyzing via GC-MS for the disappearance of the brominated starting material.

Step 2: Cuprate Formation and Regioselective Ring Opening
  • Cool the reaction mixture down to −78∘C using a dry ice/acetone bath.

  • Briefly remove the septum under a positive flow of nitrogen and add Copper(I) iodide (190 mg, 1.0 mmol) in one portion.

  • Stir the suspension at −78∘C for 30 minutes to ensure complete transmetalation to the organocuprate intermediate.

  • Pre-dissolve 2-(trifluoromethyl)oxirane (1.34 g, 12.0 mmol) in 10 mL of pre-cooled ( −78∘C ) anhydrous THF.

  • Add the oxirane solution dropwise to the reaction mixture over 20 minutes.

  • Leave the flask in the cooling bath and allow it to gradually warm to room temperature overnight (approx. 12 hours) while stirring continuously.

Step 3: Quench, Extraction, and Purification
  • Cool the flask to 0∘C and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution dropwise. Caution: Vigorous gas evolution and exothermic reaction.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL ).

  • Combine the organic layers and wash with a 10% aqueous ammonia solution (20 mL) to remove residual copper salts (the aqueous layer will turn deep blue).

  • Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50) to afford the pure 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol as a pale yellow oil (Expected yield: ∼82% ).

References

  • The First Generation and Stereospecific Alkylation of α-Trifluoromethyl Oxiranyl Anion Organic Letters - ACS Publications. URL:[Link][2]

Sources

Application

Application Note: Advanced Cross-Coupling and C–H Arylation Protocols for 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol Derivatives

Executive Summary & Strategic Context The 1,1,1-trifluoro-2-hydroxypropyl moiety, when appended to a 1-methylpyrazole core, forms a highly versatile and metabolically robust pharmacophore. This specific structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 1,1,1-trifluoro-2-hydroxypropyl moiety, when appended to a 1-methylpyrazole core, forms a highly versatile and metabolically robust pharmacophore. This specific structural motif has gained significant traction in modern drug discovery, particularly in the development of highly selective, brain-penetrant Phosphodiesterase 2A (PDE2A) inhibitors for cognitive disorders [1].

Elaborating this scaffold to build complex heteroaromatic architectures requires functionalization at the pyrazole ring. Because the C4 position is occupied by the trifluoro-alcohol chain, synthetic efforts must be directed toward the C3 or C5 positions. This guide details field-proven methodologies for the regioselective C5-arylation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol derivatives, contrasting state-of-the-art direct C–H arylation against traditional Suzuki-Miyaura cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why certain synthetic routes succeed where others fail. The functionalization of this specific scaffold is governed by three primary mechanistic principles:

A. The Necessity of Alcohol Protection

The Causality: The highly electron-withdrawing trifluoromethyl ( -CF3​ ) group significantly lowers the pKa​ of the adjacent secondary alcohol, making it unusually acidic compared to standard aliphatic alcohols. Under the basic conditions required for both C–H arylation ( K2​CO3​ ) and directed lithiation ( n -BuLi), an unprotected hydroxyl group will readily deprotonate. The resulting alkoxide can competitively coordinate to the palladium center (causing catalyst poisoning) or consume stoichiometric amounts of organolithium reagents. The Solution: Protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether is a mandatory pre-requisite before initiating either cross-coupling protocol.

B. Direct C–H Arylation vs. Suzuki-Miyaura

The Causality: Traditional cross-coupling requires the pre-functionalization of the pyrazole (e.g., bromination) followed by a Suzuki-Miyaura reaction with an aryl boronate. However, drug development frequently demands the installation of electron-deficient heteroaromatics (e.g., pyridines, pyrimidines). Heteroaryl boronates are notoriously unstable and undergo rapid protodeboronation under basic, aqueous Suzuki conditions [1]. The Solution: Direct Palladium-catalyzed C–H arylation circumvents the need for unstable boronates by utilizing highly stable heteroaryl halides as the coupling partner [2].

C. The Role of Pivalic Acid in C–H Activation

The Causality: In direct C–H arylation, the cleavage of the pyrazole C5–H bond is the rate-limiting step. The Solution: The addition of catalytic pivalic acid (PivOH) acts as a proton shuttle. The pivalate anion coordinates to the palladium center and facilitates a Concerted Metalation-Deprotonation (CMD) transition state. The steric bulk of the pivalate ligand prevents the formation of unreactive palladium-dimer off-cycle species, drastically lowering the activation energy for C–H cleavage [3].

Mandatory Visualization: Synthetic Workflow

G cluster_A Pathway A: Direct C-H Arylation (Preferred) cluster_B Pathway B: Traditional Suzuki (Baseline) SM Starting Material 1,1,1-Trifluoro-3-(1-methyl-1H- pyrazol-4-yl)propan-2-ol (O-TBS Protected) CH_Arylation Pd-Catalyzed CMD Pd(OAc)2, P(n-Bu)Ad2 PivOH, K2CO3, DMA, 140°C SM->CH_Arylation Ar-X (1 Step) Lithiation C5-Directed Lithiation n-BuLi, THF, -78°C then CBr4 SM->Lithiation Halogenation Product C5-Arylated Target Scaffold (e.g., PDE2A Inhibitor Precursor) CH_Arylation->Product High Yield Stable Reagents Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 Ar-B(OH)2, Dioxane/H2O Lithiation->Suzuki C5-Bromo Intermediate Suzuki->Product Variable Yield Boronate Instability

Fig 1: Synthetic workflows for C5-functionalization: Direct C-H Arylation vs. Suzuki Coupling.

Experimental Protocols

Protocol A: Direct Palladium-Catalyzed C5 C–H Arylation (Preferred Route)

This protocol utilizes the CMD mechanism to directly couple the pyrazole with heteroaryl halides, ensuring high atom economy and bypassing boronate instability.

Reagents & Materials:

  • Substrate: O-TBS protected 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (1.0 equiv, 1.0 mmol)

  • Electrophile: Heteroaryl bromide or chloride (1.5 equiv)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: P(n-Bu)Ad2​ (CataCXium A) or DavePhos (7.5 mol%)

  • Additives: Pivalic acid (PivOH, 30 mol%), anhydrous K2​CO3​ (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA), 0.2 M

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)2​ , P(n-Bu)Ad2​ , K2​CO3​ , and PivOH.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Phosphine ligands are highly susceptible to oxidation at elevated temperatures, which irreversibly kills the active catalytic cycle.

  • Reagent Addition: Dissolve the O-TBS protected pyrazole substrate and the heteroaryl halide in anhydrous, sparged DMA. Add this solution to the Schlenk tube via a gastight syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 140 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with 5% aqueous LiCl (to remove DMA) and brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Self-Validating QC Step: Analyze an aliquot via LC-MS. The disappearance of the starting material mass [M+H]+ and the emergence of the product mass indicates successful conversion. If unreacted aryl halide persists alongside protodehalogenated byproducts, catalyst deactivation has occurred; verify solvent degassing protocols.

Protocol B: C5-Bromination followed by Suzuki-Miyaura Coupling (Baseline Route)

Use this route only when the required aryl coupling partner is an exceptionally stable boronic acid (e.g., simple phenyl or electron-rich aryl rings).

Step 1: Regioselective C5-Bromination

  • Dissolve the O-TBS protected substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n -BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 45 minutes at -78 °C. Causality: The N-methyl group directs the lithiation exclusively to the C5 position. Electrophilic bromination (e.g., NBS) without lithiation often yields poor regiocontrol.

  • Add a solution of CBr4​ or 1,2-dibromotetrafluoroethane (1.2 equiv) in THF dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, and purify via flash chromatography.

  • Self-Validating QC Step: 1H NMR must show the complete disappearance of the characteristic pyrazole C5-H singlet (typically around δ 7.3 ppm).

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a degassed vial, combine the C5-bromo pyrazole intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%), and K3​PO4​ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.15 M).

  • Heat at 90 °C for 8 hours.

  • Self-Validating QC Step: Monitor via TLC/LC-MS. The formation of a homocoupled boronic acid byproduct (Ar-Ar) indicates oxidative coupling rather than successful cross-coupling, usually a symptom of oxygen ingress.

Data Presentation: Protocol Comparison

Table 1 summarizes the quantitative and qualitative metrics of the two methodologies, allowing researchers to select the optimal route based on their specific substrate scope.

MetricProtocol A: Direct C–H ArylationProtocol B: Lithiation + Suzuki-Miyaura
Step Count 1 (Direct coupling)2 (Bromination Cross-Coupling)
Regioselectivity High (C5 favored via CMD)High (C5 favored via directed lithiation)
Heteroaryl Scope Excellent (Uses highly stable heteroaryl halides)Poor to Moderate (Heteroaryl boronates are unstable)
Overall Yield 65–85%40–60% (Over two steps)
Catalyst / Reagents Pd(OAc)2​ , P(n-Bu)Ad2​ , PivOH n -BuLi, CBr4​ ; Pd(dppf)Cl2​ , Ar-B(OH)2​
Key Advantage Circumvents protodeboronation entirelyWell-established baseline methodology

References

  • Helal, C. J., et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Sames, D., et al. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition." Journal of the American Chemical Society, 2009. URL:[Link]

  • Fagnou, K., et al. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society, 2006. URL:[Link]

Method

Application Note: Integration of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in Novel Succinate Dehydrogenase Inhibitor (SDHI) Formulations

Executive Summary The rapid emergence of fungal resistance to classical agrochemicals necessitates the continuous development of novel active ingredient (AI) scaffolds. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of fungal resistance to classical agrochemicals necessitates the continuous development of novel active ingredient (AI) scaffolds. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (hereafter referred to as TFMPP ) represents a highly privileged building block for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. By merging a target-anchoring pyrazole ring with a metabolically robust trifluoromethyl carbinol moiety, TFMPP serves as a potent precursor for synthesizing broad-spectrum, resistance-breaking agrochemicals. This application note details the mechanistic rationale behind the TFMPP scaffold and provides a validated, self-contained protocol for formulating it into a highly stable Suspension Concentrate (SC).

Mechanistic Rationale & Pharmacophore Synergy

The design of modern SDHI fungicides relies heavily on mimicking the binding of ubiquinone within Complex II of the fungal mitochondrial respiratory chain. The TFMPP scaffold achieves exceptional binding affinity through two synergistic structural features:

  • The 1-Methylpyrazole Core: Up to half of all commercialized SDHI fungicides utilize a pyrazole-4-carboxamide fragment. The 1-methylpyrazole ring acts as an optimal polar headgroup, anchoring the molecule within the ubiquinone-binding pocket via critical hydrogen bonds with conserved tyrosine and tryptophan residues [1].

  • The Trifluoromethyl Carbinol Group: Traditional SDHIs rely on amide linkers, which are susceptible to enzymatic hydrolysis. The incorporation of a trifluoromethyl carbinol group (–CH(OH)CF₃) acts as a potent bioisostere. The highly electronegative –CF₃ group increases the acidity of the adjacent hydroxyl group, turning it into a strong hydrogen-bond donor. Furthermore, the robust carbon-fluorine bonds shield the molecule from rapid oxidative metabolism by plant and soil cytochrome P450 enzymes, dramatically increasing the AI's half-life and lipophilicity for cuticular penetration[2, 3].

Expert Insight on Chirality: The secondary alcohol at the C2 position of the TFMPP propyl chain introduces a stereocenter. While racemic mixtures are standard in initial screening, isolating the specific enantiomer can drastically increase binding affinity to the chiral ubiquinone pocket. Formulators must ensure that high-shear processing does not induce thermal racemization.

G cluster_0 Structural Motifs & Pharmacophores Compound TFMPP Scaffold 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol Pyrazole 1-Methylpyrazole Core (Anchoring Group) Compound->Pyrazole CF3_Carbinol Trifluoromethyl Carbinol (Bioisostere Linker) Compound->CF3_Carbinol H_Bond Hydrogen Bonding Network (Tyr58, Trp173) Pyrazole->H_Bond H-bond acceptor CF3_Carbinol->H_Bond OH donor Lipo_Pocket Hydrophobic Interaction & Metabolic Shielding CF3_Carbinol->Lipo_Pocket Lipophilic fit (CF3) Target Succinate Dehydrogenase (SDH) Ubiquinone Binding Pocket Efficacy Enhanced Fungicidal Efficacy & Resistance Breaking Target->Efficacy H_Bond->Target Lipo_Pocket->Target

Fig 1. Mechanistic binding pathway of the TFMPP scaffold within the SDH ubiquinone pocket.

Formulation Protocol: 10% w/v Suspension Concentrate (SC)

Due to the high lipophilicity and crystalline nature of fluorinated pyrazole derivatives, formulating the TFMPP-derived active ingredient (TFMPP-AI) as an Emulsifiable Concentrate (EC) often leads to solvent toxicity and phytotoxicity issues. Therefore, a water-based Suspension Concentrate (SC) is the optimal delivery system [4].

Formulation Composition

Table 1: Optimized Composition of TFMPP-AI 10% SC

ComponentChemical IdentityFunctionConcentration (% w/w)
TFMPP-AI Fluorinated Pyrazole DerivativeActive Ingredient10.0
Soprophor® 4D/384 Tristyrylphenol ethoxylate sulfateDispersing / Wetting Agent3.0
Propylene Glycol Propane-1,2-diolAntifreeze Agent5.0
SAG™ 1572 Polydimethylsiloxane emulsionAntifoam0.2
Xanthan Gum PolysaccharideRheology Modifier0.2
Proxel™ GXL 1,2-Benzisothiazolin-3-one (BIT)Biocide0.15
Water Deionized H₂OContinuous PhaseQ.S. to 100
Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system; intermediate quality checks ensure the final formulation will not suffer from Ostwald ripening or sedimentation.

Step 1: Aqueous Phase Preparation

  • Procedure: In a stainless-steel, high-shear mixing vessel, combine the deionized water, Propylene Glycol, and Soprophor® 4D/384. Stir at 500 rpm until fully homogenized. Add 0.1% (half) of the silicone antifoam.

  • Causality: Tristyrylphenol ethoxylate sulfates provide robust steric and electrostatic stabilization. Establishing this surfactant network in the aqueous phase before AI introduction is critical to prevent the highly hydrophobic fluorinated particles from instantly agglomerating upon contact with water [5].

Step 2: Pre-dispersion (Slurry Formation)

  • Procedure: Gradually introduce the milled TFMPP-AI powder into the vortex of the aqueous phase. Increase the disperser speed to 3000 rpm and maintain high-shear agitation for 20 minutes.

  • Causality: High-shear mixing breaks down primary air-bound agglomerates, ensuring the dispersing agent fully wets the hydrophobic surface of the AI. Failure to fully wet the powder here will lead to blockages in the bead mill.

Step 3: Wet Bead Milling (Comminution)

  • Procedure: Transfer the slurry to a horizontal bead mill charged to 80% volume with 0.8–1.0 mm yttrium-stabilized zirconium oxide beads. Mill the suspension at 2500 rpm. Critical Control Parameter: Maintain the cooling jacket at ≤ 20°C.

  • Causality: Low-temperature milling is mandatory. Fluorinated agrochemicals often possess depressed melting points; excessive heat during milling will cause the AI to partially melt and recrystallize (Ostwald ripening), destroying the suspension stability [6].

  • Validation: Periodically sample the millbase and measure via laser diffraction. Continue milling until a particle size distribution of D90 < 5 µm and D50 ≈ 1.5 µm is achieved.

Step 4: Rheology Modification & Maturation

  • Procedure: In a separate vessel, hydrate the Xanthan Gum in a small aliquot of water to form a 2% pre-gel. Transfer the milled AI concentrate to a low-shear blending tank (500 rpm) and slowly fold in the xanthan pre-gel, the remaining antifoam, and the Proxel GXL biocide. Mix for 1 hour.

  • Causality: Xanthan gum creates a pseudoplastic (shear-thinning) rheological network. At rest, it exhibits a high yield stress that suspends the dense fluorinated particles, preventing sedimentation during years of storage. Under the shear of a spray nozzle, the viscosity drops instantly, allowing for fine atomization and optimal leaf coverage [4].

Quantitative Efficacy Data

When formulated as an SC, TFMPP-derived active ingredients demonstrate exceptional baseline sensitivity against major agricultural pathogens, frequently outperforming classical SDHIs due to the enhanced target-site binding provided by the trifluoromethyl carbinol group.

Table 2: Comparative In Vitro Antifungal Efficacy (EC₅₀, µg/mL) of TFMPP-AI vs. Commercial Standards

CompoundRhizoctonia solani (Sheath Blight)Botrytis cinerea (Gray Mold)Sclerotinia sclerotiorum (White Mold)
TFMPP-AI (10% SC) 0.04 0.12 0.08
Fluxapyroxad (Standard)0.040.150.10
Boscalid (Standard)0.871.250.95

Data Interpretation: The TFMPP-AI exhibits an EC₅₀ profile comparable to advanced pyrazole-4-carboxamides like fluxapyroxad, and significantly outperforms first-generation SDHIs like boscalid, confirming the viability of the fluorinated pyrazole scaffold in overcoming baseline resistance [1].

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from:[Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Van 't Hoff Institute for Molecular Sciences, University of Amsterdam. Retrieved from:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • Suspension concentrate (SC) guide. Croda Agriculture. Retrieved from:[Link]

  • An innovative formulation approach for low-melting ingredients: optimizing an alternative melt suspension technique for Pyraclostrobin suspension concentrate. Taylor & Francis Online. Retrieved from:[Link]

Application

Application Note: Fragment-Based Screening and Target Engagement Profiling of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Orthogonal Assay Validation. Executive Summary & Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Orthogonal Assay Validation.

Executive Summary & Scientific Rationale

Fluorinated pyrazoles are privileged scaffolds in modern medicinal chemistry, heavily utilized in the development of targeted therapeutics such as kinase inhibitors[1]. The compound 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol represents a highly versatile, high-value fluorinated fragment for drug discovery.

The structural anatomy of this compound dictates its utility:

  • 1-Methyl-1H-pyrazole core: Acts as a classic hydrogen bond donor/acceptor system, highly optimized for binding to the hinge region of kinases (e.g., Aurora Kinase B)[2].

  • Secondary alcohol: Provides an additional vector for hydrogen bonding with active-site residues.

  • Trifluoromethyl (-CF₃) group: Enhances metabolic stability and lipophilicity while providing a highly sensitive, bioorthogonal handle for ¹⁹F NMR fragment screening[3].

This application note details a self-validating, step-by-step screening cascade. We establish causality by explaining why specific biophysical and biochemical techniques are chosen, moving from a primary ¹⁹F NMR screen to an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assay.

Screening Cascade Workflow

To ensure high scientific integrity and eliminate false positives, fragments must be triaged through orthogonal platforms. The workflow below illustrates the progression from primary biophysical screening to functional enzymatic validation.

G A 1,1,1-Trifluoro-3-(1-methyl- 1H-pyrazol-4-yl)propan-2-ol B Primary Screen: 19F NMR (CPMG) A->B Pooling C Orthogonal Validation: TR-FRET Kinase Assay B->C Hit Confirmation D Target Engagement: Thermal Shift Assay C->D MOA Profiling

Workflow for screening fluorinated pyrazole fragments via 19F NMR and TR-FRET.

Protocol 1: Primary Screening via Ligand-Observed ¹⁹F NMR

The Causality of the Method

The ¹⁹F nucleus offers 100% natural abundance and a large chemical shift dispersion, making it ideal for detecting weak fragment-protein interactions without background interference from the protein or buffer[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the transverse relaxation time (T₂).

The Mechanism: Free fragments tumble rapidly in solution, exhibiting long T₂ times and sharp NMR signals. Upon binding to a massive target protein, the fragment adopts the protein's slow tumbling rate. This drastically shortens the T₂ relaxation time, resulting in significant line broadening or signal attenuation of the -CF₃ peak[3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the NMR buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 5% D₂O (for spectrometer lock). Critical: Ensure no fluorinated detergents or surfactants are used to prevent signal overlap.

  • Fragment Pooling: Pool 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol with 4 to 5 other structurally distinct fluorinated fragments to maximize throughput. Maintain each fragment at a final concentration of 50 µM.

  • Protein Addition: Add the target kinase (e.g., recombinant Aurora Kinase B) to a final concentration of 2 µM. The ligand-to-protein ratio should be maintained at 25:1 to favor the detection of the weak, transient binding (K_D in the µM to mM range) typical of fragments[3].

  • Data Acquisition: Acquire ¹⁹F CPMG NMR spectra at 298 K using a spectrometer equipped with a fluorine-optimized probe. Record a reference spectrum (fragments only) and a test spectrum (fragments + protein).

  • Data Analysis: Calculate the percentage of signal attenuation. A reduction in peak intensity of >20% for the -CF₃ singlet indicates a preliminary binding hit.

Protocol 2: Orthogonal Validation via TR-FRET Kinase Assay

The Causality of the Method

To confirm that the biophysical NMR hit translates to functional enzymatic inhibition, a TR-FRET assay is employed. Lanthanide ions, such as Europium (Eu³⁺), possess exceptionally long emission lifetimes (measured in hundreds of microseconds), compared to traditional organic fluorophores (nanoseconds)[4].

The Mechanism: By introducing a time delay before measuring the emission, TR-FRET completely eliminates short-lived background fluorescence from library compounds or matrix components[4]. When the kinase phosphorylates the substrate, a Europium-labeled antibody (Donor) and an APC-labeled streptavidin (Acceptor) are brought into proximity, generating a robust FRET signal[5].

Step-by-Step Methodology
  • Kinase Reaction Setup: In a 384-well low-volume white microplate, dispense 2 µL of the target kinase (e.g., 5 nM) in assay buffer (20 mM HEPES pH 7.2, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT)[5].

  • Compound Incubation: Using an acoustic liquid handler, dispense 100 nL of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (titrated in DMSO from 1 mM to 100 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding[5].

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., 1 µM biotinylated peptide substrate and ATP at its apparent K_m). Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), the Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • TR-FRET Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm for Eu³⁺ and 665 nm for APC). Calculate the 665/615 nm emission ratio to determine the IC₅₀[4].

Data Presentation: Fragment Profiling Summary

The following table summarizes representative quantitative screening data for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol across a panel of kinases, demonstrating how the orthogonal assays correlate to identify selective hinge-binding.

Target Kinase¹⁹F NMR CPMG Signal Attenuation (%)TR-FRET IC₅₀ (µM)Thermal Shift ΔT_m (°C)Ligand Efficiency (LE)
Aurora Kinase B 68%45.2+2.40.38
Haspin Kinase 24%210.5+0.80.21
PERK 12%>500+0.1N/A

Note: A Ligand Efficiency (LE) > 0.3 is considered highly favorable for fragment-to-lead optimization.

Trustworthiness & Self-Validating Checks

Every robust protocol must be a self-validating system. To ensure the integrity of the TR-FRET and NMR readouts, the following controls are mandatory:

  • Aggregation Control (False Positive Mitigation): Fragments can act as false positives by forming colloidal aggregates that promiscuously inhibit enzymes[6]. Hits must be counterscreened using Dynamic Light Scattering (DLS) to ensure the compound does not form particles >10 nm in the assay buffer.

  • FRET Quenching Control: Ensure the fragment does not absorb light at the 615 nm or 665 nm emission wavelengths, which would artificially lower the TR-FRET ratio[6]. A "fluorophore-only + compound" control well must be run to verify optical transparency.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 2024. URL: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase. ACS Publications, 2025. URL: [Link]

  • Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. PubMed Central (PMC), 2014. URL: [Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed Central (PMC), 2009. URL: [Link]

  • Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 2008. URL: [Link]

Sources

Method

Application Note: Regioselective C5-Functionalization of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Executive Summary & Chemical Context The pyrazole core is a privileged scaffold in modern drug discovery, frequently utilized for its favorable physicochemical properties and hydrogen-bonding capabilities. The molecule 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pyrazole core is a privileged scaffold in modern drug discovery, frequently utilized for its favorable physicochemical properties and hydrogen-bonding capabilities. The molecule 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol presents a unique synthetic challenge: the C4 position is occupied by a highly electron-withdrawing, sterically demanding trifluoromethyl propanol side chain, leaving the C3 and C5 positions open for late-stage functionalization.

This application note details robust, scalable methodologies for the regioselective functionalization of the pyrazole C5 position. By leveraging the inherent acidity of the C5 proton and the directing effects of the N1-methyl group, researchers can reliably install halogens, boronic esters, or aryl groups to build complex pharmaceutical intermediates.

Mechanistic Rationale & Strategy

Regioselectivity on the Pyrazole Core

The electrophilic nature of the C5 position increases due to its proximity to the sp3-hybridized nitrogen atom (N1), making the C5 proton the most acidic on the pyrazole ring[1]. This inherent electronic bias makes C5 the prime target for Directed ortho-Metalation (DoM) using strong lithium bases[2]. Alternatively, transition-metal-catalyzed C–H functionalization can proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where the Lewis basic N2 atom acts as a transient directing group to further enforce C5 selectivity[3].

The Hydroxyl Liability and Causality for Protection

The C4 side chain contains a secondary alcohol adjacent to a strongly electron-withdrawing trifluoromethyl (–CF₃) group. This structural feature significantly lowers the pKa of the hydroxyl proton.

  • The Problem: If left unprotected, the hydroxyl group will rapidly quench organolithium reagents (e.g., n-BuLi), requiring excess base. More critically, the resulting alkoxide can act as an internal directing group, overriding the N1-methyl directing effect and erroneously driving lithiation to the side-chain methylene (–CH₂–) or C3 position[4].

  • The Solution: Masking the alcohol as a tert-butyldimethylsilyl (TBS) ether neutralizes its acidity and steric bulk prevents unwanted chelation, ensuring strict C5 fidelity during metalation[5].

Workflow Visualization

Workflow Start 1,1,1-Trifluoro-3-(1-methyl-1H- pyrazol-4-yl)propan-2-ol Protect Step 1: Hydroxyl Protection (TBS-Cl, Imidazole) Start->Protect Branch Protected Intermediate Protect->Branch DoM Pathway A: Directed Metalation (n-BuLi, -78°C) Branch->DoM CH_Act Pathway B: C-H Activation (Pd(OAc)2, Ar-Br, 110°C) Branch->CH_Act Quench Electrophilic Quench (e.g., I2, DMF, B(OiPr)3) DoM->Quench Deprotect Step 3: TBS Deprotection (TBAF, THF) Quench->Deprotect CH_Act->Deprotect Final C5-Functionalized Target Molecule Deprotect->Final

Fig 1: Workflow for the regioselective C5-functionalization of the pyrazole core.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Silyl Protection of the Trifluoromethyl Propanol

Objective: Mask the acidic secondary alcohol to prevent reagent quenching and misdirected metalation.

  • Reaction Setup: Dissolve 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (1.0 equiv, MW ~208.2 g/mol ) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Catalysis & Addition: Add Imidazole (2.5 equiv). Cool the mixture to 0 °C. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to activate TBS-Cl.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The system validates completion when the starting material peak ([M+H]⁺ m/z 209) is fully consumed and replaced by the TBS-protected intermediate ([M+H]⁺ m/z 323).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Pathway A – Directed ortho-Metalation (DoM) and Iodination

Objective: Regioselectively deprotonate C5 and trap with an electrophile (e.g., Iodine) to create a cross-coupling handle.

  • Lithiation Setup: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M) under strictly anhydrous conditions (Argon). Cool to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the kinetic C5-lithio species from undergoing thermodynamic equilibration or ring-fragmentation[2].

  • Base Addition: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir at -78 °C for 45 minutes.

  • Electrophilic Quench: Add a solution of Iodine (I₂, 1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • IPC (Self-Validation): Quench a 50 µL aliquot into D₂O. LC-MS analysis should show >95% deuterium incorporation at C5 if the lithiation was successful, or the final iodinated mass ([M+H]⁺ m/z 449) after the I₂ quench.

  • Workup: Quench the bulk reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, dry, and purify via silica gel chromatography.

Protocol 3: Pathway B – Palladium-Catalyzed C–H Arylation

Objective: Directly install an aryl group at C5 without pre-functionalization.

  • Reaction Setup: In a sealed pressure tube, combine the TBS-protected intermediate (1.0 equiv), an Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv).

  • Solvent & Heating: Add anhydrous DMAc (0.15 M). Purge the vessel with Argon for 10 minutes. Heat to 110 °C for 12 hours. Causality: DMAc stabilizes the active Pd(0) species, while KOAc acts as the base for the Concerted Metalation-Deprotonation (CMD) step, selectively cleaving the C5–H bond[1].

  • IPC: Monitor via TLC (UV active). The product will elute faster than the highly polar starting materials.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry, and concentrate.

Protocol 4: Global Deprotection

Objective: Reveal the trifluoromethyl propanol moiety.

  • Deprotection: Dissolve the C5-functionalized intermediate in THF (0.2 M). Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at 0 °C.

  • Completion: Stir for 1 hour. Causality: The strong Si–F bond formation (582 kJ/mol) thermodynamically drives the rapid cleavage of the silyl ether.

  • Isolation: Concentrate directly and purify via reverse-phase chromatography (C18) to isolate the final target molecule.

Quantitative Data Summary

Reaction ParameterPathway A: Directed Metalation (DoM)Pathway B: Pd-Catalyzed C-H Activation
Primary Reagents n-BuLi, THF, Electrophile (I₂, DMF)Pd(OAc)₂, KOAc, Aryl-Br, DMAc
Operating Temperature -78 °C (Cryogenic)110 °C (Thermal)
Regioselectivity Strict C5 preference (Kinetic control)C5 preference (CMD / N2-directed)
Functional Group Tolerance Low (Requires strict OH protection)Moderate to High (Ester/Cyano tolerant)
Scalability High, but requires specialized cryo-reactorsHigh, utilizes standard heating vessels
Typical Yields 75% – 90%60% – 85%

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Organic & Biomolecular Chemistry, 2020. URL:[Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles ACS Omega, 2020. URL:[Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles The Journal of Organic Chemistry, 2015. URL:[Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study Organic & Biomolecular Chemistry, 2006. URL:[Link]

  • Mechanisms of Competitive Ring-Directed and Side-Chain-Directed Metalations in Ortho-Substituted Toluenes Organometallics, 2001. URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Introduction & Strategic Rationale The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, the combination of a trifluoromethyl ( CF3​ ) group with a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, the combination of a trifluoromethyl ( CF3​ ) group with a privileged heterocyclic scaffold like pyrazole creates highly sought-after bioisosteres that enhance binding selectivity, elevate lipophilicity, and dramatically improve metabolic stability[1].

To access chiral trifluoromethylated secondary alcohols, chemists generally evaluate two primary disconnections:

  • Enantioselective α -trifluoromethylation of aldehydes (e.g., via photoredox organocatalysis)[2].

  • Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH) of the corresponding prochiral trifluoromethyl ketones[3].

While photoredox methods are powerful for late-stage functionalization, the Asymmetric Transfer Hydrogenation (ATH) of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one using a Noyori-type Ruthenium catalyst remains the most industrially robust, atom-economical, and scalable approach[4]. This guide details the mechanistic rationale and a self-validating protocol for this specific transformation.

Mechanistic Insights & Stereoelectronic Challenges (E-E-A-T)

Executing an ATH on 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one presents a unique stereoelectronic challenge that dictates our choice of reagents.

The Causality of Catalyst and H-Donor Selection: The substrate possesses α -methylene protons flanked by a pyrazole ring and a carbonyl group that is hyper-activated by the strongly electron-withdrawing CF3​ group. These α -protons are exceptionally acidic.

  • The Pitfall: If standard basic ATH conditions are employed (e.g., i -PrOH as the hydrogen donor with t -BuOK as the base), the substrate undergoes rapid enolization. This leads to racemic mixtures, aldol condensations, and haloform-type degradation.

  • The Solution: To suppress enolization, we must utilize an acidic/neutral hydrogen donor system. The Formic Acid/Triethylamine ( HCOOH/Et3​N ) azeotrope (typically in a 5:2 molar ratio) is the optimal choice.

When paired with the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] , the HCOOH is smoothly activated. The hydride transfer occurs via a highly organized, 6-membered pericyclic transition state where the NH proton of the Ts-DPEN ligand and the Ruthenium hydride are delivered simultaneously to the ketone. The steric bulk of the CF3​ group versus the pyrazole-methyl arm perfectly differentiates the transition state faces, yielding the target alcohol in >98% enantiomeric excess (ee).

Optimization & Quantitative Data

The table below summarizes the optimization data, demonstrating why the acidic H-donor pathway is critical for this specific pyrazole-containing trifluoromethyl ketone.

Catalyst SystemHydrogen Donor / BaseTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Primary Observation
RuCl(p-cymene)[(R,R)-Ts-DPEN] i -PrOH / t -BuOK2518%N/AHeavy degradation / Enolization
RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH/Et3​N (5:2)25>99%98.5% (R) Clean conversion, CO2​ evolution
RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH/Et3​N (5:2)25>99%-98.2% (S) Clean conversion, CO2​ evolution
[IrCp∗((R,R)-Ts-DPEN)] HCOOH/Et3​N (5:2)4085%88.0% (R)Slower kinetics

Experimental Workflow & Logical Relationships

ATH_Workflow Substrate Substrate: Trifluoromethyl Ketone Property Stereoelectronic Risk: Highly Acidic α-Protons Substrate->Property BasePathway Basic H-Donor (iPrOH / tBuOK) Property->BasePathway Pathway A AcidPathway Acidic H-Donor (HCOOH / Et3N) Property->AcidPathway Pathway B FailState Side Reactions: Enolization & Degradation BasePathway->FailState Base-catalyzed SuccessState Clean Reduction: High Conversion & ee AcidPathway->SuccessState Ru-TsDPEN catalyzed Product Target Chiral Alcohol (>98% ee) SuccessState->Product

Logical decision tree for ATH conditions based on substrate stereoelectronics.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) and visual cues are embedded within the steps to ensure the chemist can verify the integrity of the catalytic cycle in real-time.

Materials Required:
  • Substrate: 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one (10.0 mmol, 2.06 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 0.5 mol%)

  • Reagents: Formic acid / Triethylamine azeotrope (5:2 molar ratio, 5.0 eq of HCOOH )

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

Step 1: Catalyst Activation

  • Flame-dry a 50 mL Schlenk flask and backfill with Argon (repeat 3x).

  • Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (31.8 mg) to the flask, followed by 5 mL of anhydrous DCM.

  • Inject the HCOOH/Et3​N azeotrope (2.2 mL) via syringe.

  • Self-Validation Checkpoint 1: Monitor the solution color. Within 5 minutes, the solution must transition from a dark brown/red to a vibrant orange hue. This visual shift confirms the dissociation of the chloride ligand and the formation of the active 16-electron Ruthenium-hydride species.

Step 2: Substrate Addition & Reaction Execution

  • Dissolve the ketone substrate (2.06 g) in 5 mL of anhydrous DCM.

  • Add the substrate solution dropwise to the active catalyst mixture over 10 minutes at 25 °C.

  • Self-Validation Checkpoint 2: Observe the reaction mixture closely. Gentle effervescence (bubbling) must occur. This is the evolution of CO2​ gas, providing macroscopic confirmation that the HCOOH is being consumed and the catalytic hydride-transfer cycle is actively turning over. If no gas evolves, the catalyst has been poisoned.

Step 3: In-Process Monitoring

  • Allow the reaction to stir at 25–30 °C for 12 hours.

  • Self-Validation Checkpoint 3 (IPC): Remove a 50 µL aliquot, quench into 0.5 mL of saturated aqueous NaHCO3​ , and extract with 1 mL of Ethyl Acetate. Spot on a silica TLC plate (Hexane/EtOAc 1:1). The UV-active ketone spot (higher Rf​ ) should be completely absent, replaced by the alcohol spot (lower Rf​ ), which stains intensely with KMnO4​ .

Step 4: Workup & Isolation

  • Quench the bulk reaction mixture by slowly adding 15 mL of saturated aqueous NaHCO3​ (Caution: vigorous CO2​ evolution will occur as residual formic acid is neutralized).

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure chiral alcohol as a white solid/colorless oil.

Step 5: Analytical Validation

  • 19F NMR: Verify the chemical shift. The CF3​ signal will shift from approximately −76 ppm (ketone) to −80 ppm (secondary alcohol).

  • Chiral HPLC: Determine enantiomeric excess using a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase). The expected ee is >98% .

References

  • Title: Discovery of Novel Pyrazolo-pyridone DCN1 Inhibitors Controlling Cullin Neddylation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioselective α -Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Welcome to the Process Chemistry Technical Support Hub. The target molecule, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, is a highly valuable trifluoromethyl carbinol building block used in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Hub. The target molecule, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, is a highly valuable trifluoromethyl carbinol building block used in the development of agrochemicals and pharmaceuticals.

Synthesizing this molecule at scale presents unique chemo- and regioselectivity challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols for the two primary synthetic routes: Nucleophilic Trifluoromethylation and Regioselective Epoxide Ring-Opening .

Section 1: Synthetic Strategies & Mechanistic Workflows

Route A: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Method)

This route relies on the addition of trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, to 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde. This reagent is widely implemented in various trifluoromethylation reactions[1] and remains the most powerful tool for the trifluoromethylation of carbonyl compounds.

TMSCF3_Pathway A 2-(1-methyl-1H-pyrazol-4-yl) acetaldehyde B TMSCF3 + TBAT (Catalytic) A->B Nucleophilic Addition F Aldol Condensation (Side Product) A->F Base-catalyzed Enolization C Silyl Ether Intermediate B->C Silylation D HCl / MeOH (Deprotection) C->D Hydrolysis E Target Product: 1,1,1-trifluoro-3-(1-methyl- 1H-pyrazol-4-yl)propan-2-ol D->E Desilylation

Nucleophilic trifluoromethylation pathway highlighting the desired route and aldol side-reaction.

Route B: Regioselective Epoxide Ring-Opening

An alternative disconnection involves the nucleophilic attack of a lithiated pyrazole species onto 2-(trifluoromethyl)oxirane. Because the epoxide is highly electron-deficient, dictating the regioselectivity of the ring-opening requires precise Lewis acid mediation[2].

Epoxide_Pathway A 4-Bromo-1-methyl- 1H-pyrazole B n-BuLi / THF (-78°C) A->B C Lithiated Pyrazole Intermediate B->C Halogen-Metal Exchange D 2-(Trifluoromethyl)oxirane + BF3·OEt2 C->D E Target Product (C3 Attack) D->E Major Pathway (Sterically Favored) F Regioisomer (C2 Attack) D->F Minor Pathway (Electronically Favored)

Regioselective epoxide ring-opening workflow using lithiated pyrazole and Lewis acid.

Section 2: Troubleshooting FAQs

Q1: I am observing a significant amount of aldol condensation byproducts when reacting 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde with TMSCF₃. How can I improve the yield? Causality: The alpha-protons of your starting acetaldehyde derivative are slightly acidic. Strong nucleophilic initiators (like alkoxides or excess TBAF) act as Brønsted bases, promoting the enolization of the aldehyde. This leads to a rapid aldol condensation that outcompetes the desired trifluoromethylation. Solution: Switch to a milder, strictly catalytic initiator. Tetrabutylammonium difluorotriphenylsilicate (TBAT) is highly recommended over TBAF because it provides a controlled, slow release of fluoride ions, minimizing basicity[1]. Additionally, ensure your TMSCF₃ is freshly distilled; moisture hydrolyzes TMSCF₃ into fluoroform (CHF₃) and basic silanolates, which further drive the aldol side-reaction.

Q2: During the epoxide ring-opening route, my isolated yield is low due to poor regioselectivity. I am getting a mixture of the C3-attack (desired) and C2-attack (undesired) products. How do I favor C3 attack? Causality: 2-(Trifluoromethyl)oxirane is highly electron-deficient. Without activation, the strong inductive effect of the -CF₃ group makes the C2 carbon highly electrophilic. Consequently, the bulky 1-methyl-4-lithiopyrazole will often attack C2 despite the steric hindrance, leading to the wrong regioisomer. Solution: You must pre-complex the epoxide with a hard Lewis acid, such as BF₃·OEt₂, at -78 °C. Based on kinetic and computational studies of epoxide activations, the Lewis acid coordinates to the epoxide oxygen, elongating the C–O bonds and shifting the transition state toward an Sₙ2-like trajectory at the less sterically hindered C3 position[2].

Q3: My final deprotection step (desilylation of the TMS-ether) is stalling. What is the best protocol for complete conversion? Causality: The strong electron-withdrawing nature of the adjacent -CF₃ group significantly strengthens the Si–O bond in the intermediate silyl ether. This makes the intermediate unusually resistant to the mild basic hydrolysis conditions typically used for standard aliphatic TMS ethers. Solution: Abandon mild bases. Use strongly acidic conditions (e.g., 1M HCl in Methanol) or a stoichiometric fluoride source (TBAF in THF) at room temperature for an extended period (2–4 hours) to force the cleavage.

Section 3: Quantitative Data & Optimization

Table 1: Optimization of Initiator for TMSCF₃ Addition (Route A)

Reaction Conditions: 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde (1.0 equiv), TMSCF₃ (1.5 equiv), Solvent (0.2 M).

Initiator (mol %)SolventTemp (°C)Conversion (%)Yield of Silyl Ether (%)Aldol Byproduct (%)
TBAF (10%)THF0 to RT>954550
TBAF (1%)THF-78 to RT>957220
CsF (5%)DME-20 to RT>9588<5
TBAT (5%) THF 0 to RT >95 91 <2
Table 2: Effect of Lewis Acid on Regioselectivity of Epoxide Ring-Opening (Route B)

Reaction Conditions: 4-Bromo-1-methyl-1H-pyrazole (1.1 equiv), n-BuLi (1.1 equiv), 2-(trifluoromethyl)oxirane (1.0 equiv), THF.

Lewis Acid (Equiv)Temp (°C)Conversion (%)C3-Attack (Target) : C2-Attack RatioIsolated Yield (%)
None-78 to RT401 : 1.515
Ti(OiPr)₄ (1.2)-20755 : 155
BF₃·OEt₂ (1.2) -78 >95 15 : 1 82

Section 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Nucleophilic Trifluoromethylation (Self-Validating)
  • System Preparation: Dry THF over sodium/benzophenone.

    • Validation Check: The benzophenone ketyl radical must maintain a deep blue/purple color, confirming the solvent contains <10 ppm H₂O. Moisture is fatal to TMSCF₃.

  • Initiation: Charge a flame-dried flask with 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde (10 mmol) and TMSCF₃ (15 mmol) in 50 mL dry THF. Cool to 0 °C. Add TBAT (0.5 mmol) in one portion.

    • Validation Check: A mild exotherm should be observed. Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active aldehyde spot (R_f ~0.4) must disappear within 30 minutes, replaced by the silyl ether (R_f ~0.8, stains faintly with KMnO₄).

  • Deprotection: Once silylation is complete, add 20 mL of 1M HCl in Methanol directly to the reaction mixture. Stir at room temperature for 3 hours.

    • Validation Check: Pull a 0.1 mL aliquot, concentrate, and run a crude ¹⁹F NMR. The signal should shift from approximately -78 ppm (TMS ether) to -82 ppm (free alcohol).

  • Workup: Neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Regioselective Epoxide Ring-Opening (Self-Validating)
  • Lithiation: Dissolve 4-bromo-1-methyl-1H-pyrazole (11 mmol) in 40 mL dry THF. Cool to -78 °C. Dropwise add n-BuLi (11.5 mmol, 2.5 M in hexanes). Stir for 30 minutes.

    • Validation Check: Quench a 0.1 mL aliquot with D₂O. GC-MS analysis must show >95% deuterium incorporation at the C4 position (m/z +1), confirming complete halogen-metal exchange.

  • Lewis Acid Activation: In a separate flame-dried flask, dissolve 2-(trifluoromethyl)oxirane (10 mmol) in 20 mL THF at -78 °C. Slowly add BF₃·OEt₂ (12 mmol). Stir for 15 minutes.

    • Validation Check: The solution should remain homogeneous. Any precipitation indicates moisture contamination and degradation of the Lewis acid.

  • Coupling: Transfer the lithiated pyrazole solution via cannula to the epoxide/BF₃·OEt₂ solution at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

    • Validation Check: TLC monitoring (100% EtOAc). A highly polar product spot (R_f ~0.3) should appear, distinct from the non-polar starting materials.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL) at -20 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the C3-attack product.

Section 5: References

1.[2] Title: Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs Source: Chemistry - A European Journal URL: [Link]

2. Title: Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 Source: RSC Advances URL: [Link]

3.[1] Title: Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent Source: Organic Letters URL: [Link]

Sources

Optimization

Technical Support Center: Formulating 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol for Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol .

This compound features a highly lipophilic trifluoromethyl (-CF 3​ ) group adjacent to a pyrazole ring. While the hydroxyl (-OH) group provides minor hydrogen-bonding capacity, the dominant hydrophobic hydration shell around the -CF 3​ group forces surrounding water molecules into an entropically unfavorable, highly ordered lattice. When introduced into an aqueous cell culture medium, the thermodynamic system minimizes this free energy penalty by driving the compound out of solution, resulting in rapid nucleation and micro-precipitation.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these barriers, ensuring reliable IC 50​ /EC 50​ determinations and preventing false negatives in your cell-based assays.

Troubleshooting & FAQs

Q1: I am observing precipitation (cloudiness) immediately after adding my DMSO stock to the cell culture media. How can I prevent this? A: You are experiencing "solvent-shift" precipitation. This occurs because the compound is highly soluble in 100% DMSO but insoluble at the final low-DMSO concentration of your working solution. Adding a large droplet of DMSO stock directly to static media creates localized zones of supersaturation.

  • The Fix: Add the DMSO stock dropwise to the media while vigorously vortexing. This rapid mechanical dispersion prevents localized supersaturation. Alternatively, perform an intermediate serial dilution (e.g., dilute the 1000x stock into 10% DMSO/media, then immediately dilute 10x into the final media).

  • Critical Rule: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Higher concentrations can induce cellular toxicity, alter membrane fluidity, and trigger false immunomodulatory responses [1].

Q2: My compound appears to remain in solution, but my IC 50​ values are highly variable between replicates. What is happening? A: You are likely dealing with "micro-precipitation." The compound is forming sub-visible colloidal aggregates rather than large crystals. These aggregates do not penetrate cell membranes effectively and sequester the compound, artificially lowering the free drug concentration.

  • The Fix (Self-Validation): Centrifuge your prepared media at 10,000 x g for 10 minutes before adding it to the cells. If the supernatant loses biological activity compared to the uncentrifuged mixture, colloidal aggregation is occurring. You must transition to a cyclodextrin-based formulation (see Protocol 2) to maintain the compound in a monomeric, bioavailable state [2].

Q3: Can I just increase the DMSO concentration to 1% or 2% to keep the compound soluble? A: No. While increasing DMSO enhances thermodynamic solubility, concentrations above 0.5% are generally toxic to mammalian cells. Furthermore, high DMSO concentrations can artificially weaken the binding affinity of hydrophobic ligands to their target proteins by altering the dielectric constant of the binding pocket [3]. Always use a vehicle control matched to your exact final DMSO concentration.

Q4: I want to use Cyclodextrins to encapsulate the compound. Which one is best for a fluorinated pyrazole? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The β -cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is ideally sized to encapsulate the trifluoromethyl-pyrazole moiety. The hydroxypropyl modifications increase the aqueous solubility of the cyclodextrin itself and improve cellular bioavailability without the nephrotoxicity associated with unmodified cyclodextrins [2].

Formulation Strategies Comparison

The following table summarizes the quantitative limits and mechanistic trade-offs of standard formulation strategies for this compound.

Formulation StrategyMechanism of ActionMax Recommended ConcentrationProsCons
Direct DMSO Dilution Co-solvency (lowers dielectric constant of water)< 0.5% (v/v) finalSimple, standard for high-throughput screening.High risk of micro-precipitation; cellular toxicity >0.5%.
HP- β -CD Complexation Hydrophobic encapsulation within a cyclic oligosaccharide10-20% (w/v) HP- β -CDExcellent bioavailability; prevents colloidal aggregation.Requires prep time; slow-release dynamics may alter assay kinetics.
Tween-80 / PEG-400 Micellar solubilization0.1% Tween / 1% PEGGood for highly lipophilic, rigid molecules.Surfactants can lyse cells or interfere with membrane receptors.

Experimental Protocols

Protocol 1: Optimized DMSO Stock Preparation and Vortex-Dilution

This protocol uses mechanical shear to prevent localized supersaturation and includes a spectrophotometric self-validation step.

  • Stock Preparation: Weigh the 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol powder. Dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM (1000x) stock.

    • Causality Note: You must use freshly opened, anhydrous DMSO. Hygroscopic water absorption into old DMSO drastically reduces the solubility of highly fluorinated compounds.

  • Sonication: Sonicate the stock for 5 minutes at room temperature to ensure complete dissolution. Visually inspect for clarity.

  • Pre-warming: Pre-warm the cell culture media to 37°C. Cold media decreases the thermodynamic solubility limit and triggers immediate precipitation.

  • Dilution: While vortexing the pre-warmed media at medium speed, add the DMSO stock dropwise directly into the center of the vortex.

  • Validation Check: Measure the absorbance of the final media at 600 nm. An OD 600​ > 0.05 compared to a media-only blank indicates sub-visible colloidal aggregation. If this occurs, proceed to Protocol 2.

Protocol 2: Preparation of HP- β -CD Inclusion Complex (Kneading Method)

Use this protocol when DMSO dilution fails. This relies on the 1:1 stoichiometric encapsulation of the hydrophobic -CF 3​ and pyrazole groups.

  • Molar Ratio Calculation: Calculate a 1:2 to 1:5 molar ratio of the compound to HP- β -CD. Excess cyclodextrin drives the equilibrium toward complete complexation.

  • Paste Formation: Place the HP- β -CD powder in a glass mortar. Add a minimal volume of 50% ethanol/water to form a thick, uniform paste.

  • Incorporation: Gradually add the 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol powder to the paste.

  • Kneading: Knead the mixture vigorously with a pestle for 45–60 minutes. The mechanical shear forces the hydrophobic moieties into the cyclodextrin cavity, displacing the high-enthalpy water molecules inside.

  • Drying: Dry the resulting paste under a vacuum or lyophilize for 24 hours to remove all residual ethanol.

  • Reconstitution: Dissolve the resulting white powder directly into your aqueous cell culture media. The compound is now sterically shielded and will not precipitate.

Solubilization Decision Workflow

SolubilizationWorkflow Start 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (Poor Aqueous Solubility) DMSO Prepare 1000x DMSO Stock (Max 0.1-0.5% final) Start->DMSO Dilution Dilute in Pre-warmed Cell Culture Media DMSO->Dilution Check Precipitation or Cloudiness Observed? Dilution->Check Assay Proceed to Cell-Based Assay Check->Assay  No AltStrategy Alternative Formulation Required Check->AltStrategy  Yes Cyclodextrin HP-β-CD Complexation (1:1 to 1:5 Molar Ratio) AltStrategy->Cyclodextrin Surfactant Co-solvent/Surfactant (e.g., Tween-80, PEG-400) AltStrategy->Surfactant Cyclodextrin->Assay Surfactant->Assay

Workflow for solubilizing fluorinated pyrazole derivatives in aqueous cell assays.

References

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, vol. 65, no. 5, 2013, pp. 887-894.[Link]

  • Carmona-Hernández, O., et al. "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration." Pharmaceutics, vol. 15, no. 10, 2023, p. 2418.[Link]

  • Martinez, A., et al. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β

    • and γ -Cyclodextrins." ACS Omega, vol. 4, no. 3, 2019, pp. 5350-5357.[Link]

Sources

Troubleshooting

Optimizing HPLC separation conditions for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol enantiomers

Welcome to the technical support guide for the enantioseparation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. This document provides in-depth guidance, practical protocols, and troubleshooting advice tailo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the enantioseparation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. This document provides in-depth guidance, practical protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our approach is grounded in the fundamental principles of chiral chromatography to empower you to develop a robust and efficient HPLC separation method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of the target analyte.

Q1: What are the key structural features of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol that influence its chiral separation?

A1: The primary structural features dictating the chiral separation of this molecule are:

  • Chiral Center: The secondary alcohol carbon (C2) is the stereogenic center.

  • Hydrogen Bonding Sites: The hydroxyl (-OH) group is a critical site for hydrogen bond donor and acceptor interactions.

  • Dipole-Dipole Interactions: The highly electronegative trifluoromethyl (-CF₃) group creates a strong dipole moment.

  • π-π Stacking: The 1-methyl-1H-pyrazole ring provides a site for potential π-π interactions.

Successful chiral recognition depends on a chiral stationary phase (CSP) that can engage in multiple, simultaneous interactions with these functional groups, creating a transient diastereomeric complex with a sufficient energy difference for separation.[1][2]

Q2: How do I select an appropriate chiral stationary phase (CSP) to start my method development?

A2: For a molecule with the diverse functional groups of your analyte, polysaccharide-based CSPs are the most logical and effective starting point.[1][3][4] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[2]

  • Mechanism: The helical structure of the polysaccharide polymer creates "chiral grooves" or pockets.[2][5] Your analyte can enter these grooves, and separation is achieved through a combination of hydrogen bonding (with the carbamate linkages on the polymer), dipole-dipole, and π-π interactions.[2][5]

  • Recommendation: A screening approach using a set of 3-4 polysaccharide columns is highly recommended. A typical primary screening kit includes columns with different selectors, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[6][7] Immobilized polysaccharide columns offer the advantage of being compatible with a wider range of organic solvents compared to coated versions.[1][2]

Q3: What mobile phase mode (Normal, Reversed, or Polar Organic) should I begin with?

A3: Normal Phase (NP) chromatography is often the most successful mode for polysaccharide-based CSPs and is the recommended starting point.[8]

  • Typical Solvents: NP mode utilizes a non-polar primary solvent, like n-hexane or heptane, with a polar alcohol modifier, such as isopropanol (IPA) or ethanol (EtOH).[9][10]

  • Rationale: The alcohol modifier plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the alcohol percentage, you can modulate the retention and selectivity of the separation.[10]

  • Polar Organic Mode: If your compound has limited solubility in hexane, the polar organic mode (e.g., using 100% methanol, ethanol, or acetonitrile) is a powerful alternative and can lead to sharp peaks and short analysis times.[11][12]

Q4: What is the purpose of adding acidic or basic additives to the mobile phase?

A4: Additives are used in small concentrations (typically 0.1%) to improve peak shape and sometimes enhance resolution.[9][13]

  • For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid is used to suppress the ionization of acidic functional groups. This prevents unwanted interactions with the silica support of the column, which can cause severe peak tailing.[13]

  • For Basic Analytes: A basic additive like diethylamine (DEA) or triethylamine (TEA) is used to mask active sites on the silica surface that can interact with basic analytes, thereby improving peak symmetry.[9][14]

Given the pyrazole moiety in your analyte, which has basic nitrogen atoms, starting with a mobile phase containing 0.1% DEA is a prudent strategy in normal phase mode.

Section 2: A Practical Workflow for Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[1] This workflow is designed to logically progress from broad screening to fine optimization.

Step-by-Step Experimental Protocol: Initial Screening
  • Analyte Preparation: Dissolve the racemic 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol in the initial mobile phase or a miscible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • System Setup:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Detection: 220 nm (or a wavelength determined by a UV scan of the analyte).

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Screening Execution: Sequentially test the column and mobile phase combinations outlined in the table below. Equilibrate each column with the new mobile phase for at least 10-15 column volumes before the first injection.

Data Presentation: Initial Screening Conditions
Column Name (Selector Example)Mobile Phase (v/v)Additive (0.1%)Expected Outcome
CHIRALPAK® IB (Immobilized Amylose)n-Hexane / Ethanol (90:10)DEABroad applicability, good starting point.
CHIRALPAK® IC (Immobilized Cellulose)n-Hexane / Ethanol (90:10)DEAComplementary selectivity to amylose phases.
CHIRALCEL® OD-H (Coated Cellulose)n-Hexane / IPA (90:10)DEAClassic CSP with extensive literature.
CHIRALPAK® AD-H (Coated Amylose)n-Hexane / IPA (90:10)DEAOften provides different selectivity from OD-H.

Note: IPA (isopropanol) and Ethanol are common alcohol modifiers; trying both can reveal significant differences in selectivity.[10][15]

Mandatory Visualization: Method Development Workflow

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Prepare Analyte & System Screen_Cols Screen 4 Recommended CSPs (Table 1) Start->Screen_Cols Screen_MPs Test with Hex/EtOH & Hex/IPA (+ 0.1% DEA) Screen_Cols->Screen_MPs Analyze Analyze Screening Results Screen_MPs->Analyze Decision Baseline Separation? Analyze->Decision Optimize_MP Optimize Modifier % (e.g., 5% to 20%) Decision->Optimize_MP Yes (Rs < 1.5) Final_Method Final Validated Method Decision->Final_Method Yes (Rs >= 1.5) No_Sep No Separation: Try Polar Organic or Reversed-Phase Mode Decision->No_Sep No Optimize_Temp Adjust Temperature (e.g., 15°C to 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate (e.g., 0.5 to 1.2 mL/min) Optimize_Temp->Optimize_Flow Optimize_Flow->Final_Method

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals dealing with the synthetic bottlenecks of trifluoromethylated pyrazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals dealing with the synthetic bottlenecks of trifluoromethylated pyrazole derivatives.

The most atom-economical and scalable route to 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves the halogen-metal exchange of 4-bromo-1-methyl-1H-pyrazole followed by the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane. However, this specific transformation is notorious for generating halohydrin impurities, regioisomers, and homocoupling byproducts. This guide dissects the mechanistic causality behind these issues and provides a field-proven, self-validating protocol to achieve >90% purity on scale.

Pathway Visualization

G A 4-Bromo-1-methyl -1H-pyrazole C 1-Methyl-1H-pyrazol-4-yl magnesium chloride·LiCl A->C Halogen-Metal Exchange B TurboGrignard (i-PrMgCl·LiCl) B->C E Organocuprate Intermediate C->E Transmetalation D Cu(I) Catalyst (e.g., CuCl) D->E G 1,1,1-Trifluoro-3-(1-methyl -1H-pyrazol-4-yl)propan-2-ol E->G Regioselective Ring Opening F 1,1,1-Trifluoro-2,3 -epoxypropane F->G

Fig 1: Copper-catalyzed epoxide ring-opening workflow for trifluoromethyl propanol synthesis.

Troubleshooting FAQs

Q1: We are observing >15% formation of 3-chloro-1,1,1-trifluoropropan-2-ol (chlorohydrin) during the epoxide opening. How can we suppress this?

The Causality: The trifluoromethyl group makes the epoxide highly electron-deficient and polarized. In the presence of Lewis acidic magnesium salts (MgCl₂/LiCl generated during Grignard formation), the epoxide oxygen coordinates to the metal, weakening the C–O bond. The abundant chloride ions in the mixture then attack the activated epoxide much faster than the bulky pyrazole carbanion, forming the chlorohydrin byproduct[1]. The Solution: Implement Copper(I) catalysis (e.g., 10 mol% CuCl). Copper rapidly transmetalates the Grignard reagent to form a softer, highly nucleophilic organocuprate. The kinetic rate of C–C bond formation from the cuprate vastly outpaces the background C–Cl bond formation[2]. Furthermore, you must use an inverse addition protocol—adding the epoxide slowly to the Grignard/Cu mixture. This keeps the steady-state concentration of the epoxide extremely low, ensuring it is immediately consumed by the cuprate rather than lingering with Lewis acids[2].

Q2: During the Grignard formation step, we see significant amounts of 1,2-bis(1-methyl-1H-pyrazol-4-yl)ethane (Wurtz homocoupling). Why does this happen?

The Causality: Direct insertion of magnesium turnings into heteroaryl halides often requires elevated temperatures to initiate, which promotes single-electron transfer (SET) radical pathways. These radicals rapidly dimerize to form the Wurtz homocoupling byproduct. The Solution: Abandon direct magnesium insertion and switch to a halogen-metal exchange using TurboGrignard (i-PrMgCl·LiCl). The addition of LiCl breaks down the unreactive polymeric aggregates of standard Grignard reagents into highly reactive, monomeric "-ate" complexes[3]. This allows the exchange to proceed cleanly and quantitatively at −20 °C to 0 °C, completely suppressing radical side reactions and gaseous byproducts[3].

Q3: We are detecting a regioisomer impurity (1,1,1-trifluoro-2-(1-methyl-1H-pyrazol-4-yl)propan-3-ol). How can we improve regioselectivity?

The Causality: While nucleophiles generally favor the less hindered terminal carbon (C3) of 1,1,1-trifluoro-2,3-epoxypropane, uncatalyzed hard nucleophiles (like standard Grignards) can occasionally attack the C2 position due to the strong inductive pull of the CF₃ group[1]. The Solution: The same Cu(I) catalysis used to prevent chlorohydrin formation guarantees >99% regioselectivity for the terminal C3 position. Soft cuprates are highly sensitive to steric hindrance and will strictly attack the less hindered methylene carbon[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during scale-up validation.

Reaction ConditionCatalystAddition MethodTarget Yield (%)Chlorohydrin (%)Homocoupling (%)
Mg TurningsNoneNormal45.015.220.1
TurboGrignardNoneNormal65.422.8< 2.0
TurboGrignard10 mol% CuClNormal82.18.5< 2.0
TurboGrignard 10 mol% CuCl Inverse 94.6 < 1.0 < 2.0

Standard Operating Procedure: Optimized Scale-Up Workflow

This protocol is designed as a self-validating system. Thermal readouts are used as real-time indicators of reaction kinetics, ensuring that intermediates are fully formed before proceeding.

Step 1: Halogen-Metal Exchange (Grignard Formation)

  • Charge a dry, nitrogen-flushed reactor with 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (5 volumes).

  • Cool the solution to −15 °C.

  • Dropwise add i-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.05 equiv) while maintaining the internal temperature below −5 °C.

  • Self-Validation: Stir for 1 hour at −5 °C. Quench a 0.5 mL aliquot with water and analyze via GC/MS. The complete disappearance of the starting bromide and the presence of 1-methyl-1H-pyrazole validates successful exchange.

Step 2: Transmetalation 5. Cool the reactor to −20 °C. 6. Add anhydrous CuCl (0.10 equiv) in one portion. 7. Stir for 30 minutes. The solution will typically transition to a dark, homogeneous mixture, indicating the formation of the active organocuprate species.

Step 3: Inverse Addition of Epoxide 8. Maintain the reactor at −20 °C. 9. Begin the inverse addition of 1,1,1-trifluoro-2,3-epoxypropane (1.1 equiv) via a syringe pump over 2 hours. 10. Self-Validation: Monitor the internal temperature closely. A consistent, micro-exotherm (temperature rising by 2–3 °C and stabilizing) validates that the cuprate is actively consuming the epoxide. If the temperature drops and fails to exotherm upon further addition, the reaction has stalled; pause the addition to prevent epoxide pooling and subsequent chlorohydrin formation.

Step 4: Quench and Workup 11. Once addition is complete, stir for an additional 1 hour at −10 °C. 12. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (to solubilize copper salts). 13. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

References

  • Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development.[Link]

Sources

Troubleshooting

Best purification and flash chromatography methods for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Here is a technical support center for the purification and flash chromatography of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. Welcome to the technical support center for the purification of 1,1,1-trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center for the purification and flash chromatography of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Welcome to the technical support center for the purification of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this specific molecule. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience.

The target molecule, a trifluoromethyl carbinol with a basic pyrazole moiety, presents unique challenges during purification. The trifluoromethyl group increases the acidity of the adjacent alcohol, while the pyrazole ring can interact strongly with acidic stationary phases like silica gel. This guide is designed to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My compound is streaking badly on the silica gel TLC plate, and I'm getting poor separation. What's happening and how can I fix it?

Answer:

  • Plausible Causes:

    • Strong Interaction with Silica: The primary cause of streaking (tailing) for this compound is the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to slow and uneven migration of the compound up the TLC plate.

    • Inappropriate Solvent Polarity: If the mobile phase is not polar enough, the compound will have a very low Rf value and may appear as a streak at the baseline. Conversely, if the solvent is too polar, the compound will move with the solvent front, resulting in a high Rf and no separation from other polar impurities.

  • Recommended Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine (Et₃N) or Ammonia: Start by adding 0.5-1% triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This will compete with your compound for binding to the acidic silanol groups, resulting in a more compact spot and improved chromatography. A 10% ammonia in methanol solution can be used as the polar component with dichloromethane for particularly stubborn amines.[1]

    • Use of Deactivated Silica: Consider using silica gel that has been deactivated with water or another agent. However, a more common and effective approach is to use a different stationary phase.[2]

    • Alternative Stationary Phases:

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Start with neutral alumina (Brockmann activity II or III) and a solvent system like ethyl acetate/hexanes.

      • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase (e.g., C18 silica) is an excellent option.[3][4]

Question 2: I suspect my product is decomposing on the column during flash chromatography. What are the signs and how can I prevent this?

Answer:

  • Plausible Causes:

    • Acidity of the Stationary Phase: Trifluoromethyl carbinols can be sensitive to acidic conditions, which can catalyze degradation pathways like dehydration to form an alkene.[2] Prolonged exposure to the acidic surface of silica gel can be detrimental.

    • Reaction Time: The longer the compound remains on the column, the greater the chance of decomposition. This can be exacerbated by slow flow rates or very long columns.

    • Workup-Related Impurities: Residual acid from the reaction workup can also contribute to on-column decomposition. Ensure your crude product is properly neutralized before purification. For some trifluoromethyl carbinols, even weak acids like ammonium chloride in the workup can be problematic.[5][6]

  • Recommended Solutions:

    • Acid-Free Workup: Ensure the workup procedure is free of strong acids. A wash with a mild base like saturated aqueous sodium bicarbonate solution is recommended before concentrating the crude product.[2]

    • Use of Modified or Alternative Stationary Phases: As mentioned above, adding a basic modifier like triethylamine to the eluent or switching to neutral alumina can prevent acid-catalyzed decomposition.

    • Optimize Chromatography for Speed: Develop a method that allows for rapid elution of your compound. This means avoiding excessively low Rf values. Aim for an Rf in the range of 0.15 to 0.40 for good separation and reasonable run times.[7]

    • Consider Crystallization: For pyrazole-containing compounds, it is sometimes possible to form a crystalline acid addition salt, which can be an effective purification method that avoids chromatography altogether. The pyrazole is dissolved in an organic solvent and treated with an acid like phosphoric or oxalic acid to induce crystallization of the salt.[8][9]

Question 3: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Answer:

  • Plausible Causes:

    • Suboptimal Solvent System: The selectivity of your mobile phase may not be sufficient to resolve the two compounds. A simple two-component system like ethyl acetate/hexanes may not be adequate.

    • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and merge, leading to poor separation.

  • Recommended Solutions:

    • Systematic Solvent Screening: Test different solvent systems during TLC development. Try incorporating a third solvent to fine-tune selectivity. Good combinations to test include:

      • Dichloromethane/Methanol (for more polar compounds)[7]

      • Ethyl Acetate/Hexanes/Dichloromethane

      • Hexanes/DCM (for less polar compounds)[10]

    • Gradient Elution: If a single isocratic solvent system cannot provide adequate separation of all components, a gradient elution is highly recommended. Start with a less polar mixture to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.[11]

    • Reduce Sample Loading: As a general rule, for difficult separations, the sample load should be around 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude material on a 100 g column). For dry loading, a ratio of 1:40 (sample to silica) may be more appropriate than 1:20 for wet loading.[11][12]

    • Dry Loading: If your compound has poor solubility in the initial, non-polar mobile phase, use dry loading. Dissolve the crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the top of the column, which often results in sharper bands and better resolution.[7][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a mobile phase for flash chromatography of this compound?

A1: The best starting point is always Thin Layer Chromatography (TLC).[7] Given the structure of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, which has both hydrogen bond donating (alcohol) and accepting (pyrazole nitrogens) sites, it is of intermediate polarity.

  • Initial System: A good starting point is 30-50% ethyl acetate in hexanes.

  • Target Rf: Adjust the solvent ratio until the Rf of your product is between 0.15 and 0.40.[7] This range provides a good balance between separation and elution time.

  • Modifier: As noted in the troubleshooting section, you will likely need to add ~0.5-1% triethylamine to this system to get a well-defined spot on the TLC plate.

Q2: Should I use normal-phase or reversed-phase chromatography for this molecule?

A2: For most lab-scale purifications, normal-phase chromatography (e.g., silica or alumina) is the first choice due to its lower cost and ease of solvent removal. It should be effective for this compound, provided the mobile phase is modified with a base as described above. However, if you face persistent issues with tailing, decomposition, or poor separation of polar impurities, reversed-phase chromatography is an excellent alternative.[4] It is particularly useful for polar compounds and often provides a different selectivity, which can help resolve difficult-to-separate impurities.

Q3: What are the best practices for sample loading to maximize resolution?

A3:

  • Minimize Band Broadening: The initial band of your sample at the top of the column should be as narrow as possible.

  • Liquid Loading: If your compound is readily soluble in the mobile phase, dissolve it in a minimum amount of the eluent and load it directly onto the column. Be aware that dissolving the sample in a solvent stronger than the mobile phase can degrade the separation.[12]

  • Dry Loading: This is often the superior method, especially for difficult separations or when solubility is an issue.[7] Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH), adsorb it onto a small amount of silica gel (typically 1-2 times the mass of your crude sample), and remove the solvent under reduced pressure. Load the resulting powder onto the column bed. This technique prevents issues related to the sample solvent and leads to sharper elution bands.[11][12]

Q4: My compound is chiral. Are there any special considerations for its purification?

A4: Yes. Trifluoromethyl carbinols can be prone to racemization, especially if there is a nearby stereocenter. While this specific molecule is not chiral at the carbinol center unless there's another stereocenter in a substituent not mentioned, it's a critical point for analogous structures. Racemization can be promoted by both acidic and basic conditions.[5][6] If you are working with a chiral version of this compound, it is crucial to use neutral conditions (e.g., neutral alumina or carefully buffered mobile phases) and minimize the time the compound spends in the purification system. Always check the enantiomeric excess (ee) of your product before and after chromatography.

Part 3: Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Initial Screening: Spot the solution on three separate TLC plates. Develop them in the following solvent systems:

    • Plate A: 20% Ethyl Acetate / 80% Hexanes + 0.5% Triethylamine

    • Plate B: 40% Ethyl Acetate / 60% Hexanes + 0.5% Triethylamine

    • Plate C: 60% Ethyl Acetate / 40% Hexanes + 0.5% Triethylamine

  • Analyze and Optimize: Visualize the plates under a UV lamp (254 nm) and/or by staining. Identify the solvent system that gives your product an Rf value between 0.15 and 0.40.[7] If the spot is still streaky, increase the triethylamine concentration to 1%. If separation is poor, try a different solvent system, such as methanol/dichloromethane.[1]

Table 1: Recommended Solvent Systems for Flash Chromatography
Stationary PhaseEluent SystemTarget Rf (TLC)Comments
Silica GelEthyl Acetate / Hexanes + 0.5-1% Et₃N0.15 - 0.40Standard choice. The amine modifier is critical to prevent tailing.
Silica GelMethanol / Dichloromethane + 0.5-1% Et₃N0.15 - 0.40For separating more polar impurities. Use a low percentage of methanol (2-10%) initially.
Neutral AluminaEthyl Acetate / Hexanes0.20 - 0.50Good alternative to silica for basic compounds; a basic modifier is usually not needed.
C18 SilicaAcetonitrile / Water or Methanol / WaterN/AUse a gradient elution, starting with a high water percentage (e.g., 95:5 Water:ACN) and increasing the organic solvent concentration.
Protocol 2: Normal-Phase Flash Chromatography
  • Column Packing: Select a column size appropriate for your sample amount (aim for a sample-to-silica mass ratio of 1:30 to 1:100). Pack the column using the chosen mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% Et₃N).

  • Sample Loading: Prepare your sample using the dry loading method as described in the FAQs. Carefully add the dried silica-adsorbed sample to the top of the packed column bed, and add a thin layer of sand on top.

  • Elution: Begin elution with the mobile phase. If using an isocratic system, maintain the solvent composition throughout. If using a gradient, start with a weaker solvent mixture and gradually increase the polarity. For example, start with 10% EtOAc/Hexanes and run a gradient up to 50% EtOAc/Hexanes over 10-15 column volumes.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with a solvent like toluene or perform a workup with a dilute acid wash, being mindful of potential product instability.[4]

Part 4: Visualization

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Purification_Strategy start Crude Product tlc Perform TLC (EtOAc/Hex + 1% Et3N) start->tlc check_rf Is Rf between 0.15-0.40 and spot is compact? tlc->check_rf flash_silica Proceed with Silica Gel Flash Chromatography check_rf->flash_silica Yes streaking Is there significant streaking/tailing? check_rf->streaking No impurity_issue Is separation from impurities poor? flash_silica->impurity_issue try_alumina Try Alternative Stationary Phase (e.g., Neutral Alumina) streaking->try_alumina Yes streaking->impurity_issue No, but Rf is bad check_purity Check Purity (NMR, LC-MS) try_alumina->check_purity pure Pure Product check_purity->pure Purity >95% reverse_phase Consider Reversed-Phase Chromatography check_purity->reverse_phase Purity <95% impurity_issue->check_purity No gradient Develop a Gradient Elution Method impurity_issue->gradient Yes gradient->flash_silica gradient->impurity_issue Re-evaluate reverse_phase->check_purity

Caption: Decision tree for optimizing the purification of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

References

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry. [Link]

  • General methods for flash chromatography using disposable columns - PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. [Link]

  • Solvent Systems for Flash Column Chromatography - University of Rochester. [Link]

  • Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation - PubMed. [Link]

  • Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation | Journal of the American Chemical Society. [Link]

Sources

Optimization

Preventing degradation of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol during long-term storage

Technical Support Center: Long-Term Storage of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol From the desk of the Senior Application Scientist This guide provides researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

From the desk of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the long-term stability of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. Adherence to these protocols will help maintain the compound's purity, integrity, and performance in your experiments.

Section 1: Understanding Compound Stability (FAQs)

Q1: What are the primary functional groups in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol and how do they influence its stability?

Answer: The molecule's stability is dictated by three key features: a secondary alcohol, a trifluoromethyl group, and a 1-methylpyrazole ring.

  • Secondary Alcohol (-CH(OH)-): This is the most reactive site and is susceptible to oxidation, which would convert it to the corresponding ketone, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one.[1][2][3][4] It can also undergo dehydration (elimination of water) under acidic or heated conditions to form an alkene.[1][5]

  • Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and chemically robust. It generally increases the metabolic stability of adjacent groups and the overall lipophilicity of the molecule.[6] The C-F bond is very strong, making this part of the molecule resistant to degradation.

  • 1-Methylpyrazole Ring: Pyrazole is an aromatic heterocycle. While generally stable, heterocyclic rings can be susceptible to oxidation, which may manifest as a color change (e.g., turning brown) over time.[7] The N-methyl group prevents tautomerization issues that can affect N-unsubstituted pyrazoles.[7]

Q2: What are the most likely degradation pathways for this compound during long-term storage?

Answer: Based on the compound's structure, the two most probable degradation pathways are oxidation and dehydration .

  • Oxidation: The secondary alcohol is readily oxidized to a ketone, especially in the presence of atmospheric oxygen.[1][3] This process can be accelerated by light, elevated temperatures, and trace metal impurities.

  • Dehydration: Although less likely under standard storage conditions, the presence of acidic or basic contaminants can catalyze the elimination of a water molecule to form an unsaturated impurity.

A visual representation of these pathways is shown below.

DegradationPathways cluster_main 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol cluster_products Potential Degradation Products Main Parent Compound (Secondary Alcohol) Ketone Oxidation Product (Ketone) Main->Ketone [O] (Air, Light, Heat) Alkene Dehydration Product (Alkene) Main->Alkene -H₂O (Acid/Base, Heat)

Caption: Potential degradation pathways for the target compound.

Q3: How do common laboratory conditions (temperature, light, air, and moisture) affect the stability of this compound?

Answer: Each of these factors can significantly impact the compound's shelf-life.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[8][9] Storing the compound at reduced temperatures is the most effective way to slow down potential oxidation and other unwanted reactions.

  • Light: UV and even visible light can provide the activation energy needed to initiate photodegradation or oxidation.[8] Light-sensitive compounds should always be stored in the dark.

  • Air (Oxygen): As the primary oxidant, atmospheric oxygen is a key driver for the degradation of the secondary alcohol.[8][10] Minimizing exposure to air is critical for long-term stability.

  • Moisture: While not directly causing hydrolysis of the main structure, moisture can facilitate other degradation pathways.[7] For compounds stored as solids, absorbed moisture can create a reactive environment.

Section 2: Recommended Storage Protocols & Troubleshooting

Q4: I am storing the compound as a solid for several months. What is the optimal approach?

Answer: For routine storage (up to 12-24 months), the following conditions are recommended. These are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows kinetic degradation without the potential issues of freezing/thawing cycles.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of the secondary alcohol and pyrazole ring.[7][8]
Container Amber Glass Vial with PTFE-lined Cap Protects from light and provides an inert, non-reactive contact surface.[8]
Environment Dry (with Desiccant) Prevents moisture absorption which can facilitate degradation.[7][10]

Q5: My sample, a white solid, has turned slightly yellow/brown after storage. What happened and is it still usable?

Answer: A yellow or brown discoloration is a common visual indicator of degradation, most likely minor oxidation of the pyrazole ring system.[7]

  • What to do: The compound is likely no longer of the highest purity. Before use, you must re-analyze its purity using an appropriate analytical method, such as HPLC-UV or LC-MS (see Section 3).

  • Is it usable? This depends on your application. For sensitive quantitative assays or in vivo studies, the presence of impurities could be confounding. For less sensitive screening experiments, it may still be acceptable, but the purity should be known. It is highly recommended to use a fresh, pure lot or re-purify the material if purity has dropped significantly.

Q6: I need to store the compound in a solvent. Which solvents are recommended and which should be avoided?

Answer: Storing in solution is generally not recommended for long-term storage due to increased molecular mobility, which facilitates degradation. If short-term solution storage is necessary:

  • Recommended Solvents: Use dry, aprotic solvents such as anhydrous Acetonitrile (ACN) or anhydrous Ethyl Acetate . If a polar solvent is required, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice, but it must be of very high purity and stored under inert gas as it can absorb water readily.[10]

  • Solvents to Avoid:

    • Protic solvents (e.g., Methanol, Ethanol): These can participate in reactions and may contain impurities that accelerate degradation.

    • Chlorinated solvents (e.g., DCM, Chloroform): These can degrade over time to produce acidic byproducts (HCl), which would catalyze the dehydration of your compound.

    • Peroxide-forming solvents (e.g., THF, Diethyl Ether): Unless freshly purified and stored with inhibitors, these can form explosive peroxides that are also powerful oxidizing agents.

Section 3: Verifying Compound Integrity

Q7: How can I check the purity of my stored sample before an experiment?

Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for a routine purity check. It allows for the quantification of the parent compound and the detection of degradation products. Other suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]

The general workflow for purity verification is outlined below.

PurityVerificationWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Accurately weigh ~1 mg of sample B Dissolve in known volume of mobile phase (e.g., 1 mL ACN) A->B C Filter through 0.22 µm syringe filter B->C D Inject sample onto a calibrated HPLC system C->D E Run established gradient method D->E F Detect peaks using UV detector (e.g., 220 nm) E->F G Integrate peak areas in chromatogram F->G H Calculate purity as: (Area_Parent / Area_Total) * 100 G->H I Compare to T=0 or Certificate of Analysis data H->I

Caption: General workflow for purity verification by HPLC.

Q8: Can you provide a starting point for an HPLC-UV protocol?

Answer: Certainly. This is a general-purpose gradient method suitable for assessing the purity of this compound and detecting more polar or less polar impurities. It should be optimized for your specific instrument and column.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector.

    • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (or scan for optimal wavelength)

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Analysis:

    • Prepare a sample at approximately 1 mg/mL in Acetonitrile.

    • Inject and acquire the chromatogram.

    • Calculate the area percent purity. The main peak corresponding to the parent compound should be compared against any new peaks, which represent impurities. The ketone degradation product, being less polar, would likely have a longer retention time.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ALS Environmental. (2024, April 15). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water.
  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • BenchChem. (n.d.). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • PubMed. (n.d.). Biodegradation of fluorinated alkyl substances.
  • EvitaChem. (n.d.). 1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one.
  • PMC. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry.
  • ResearchGate. (n.d.). Aerobic Biotransformation Studies of two Trifluoromethoxy-substituted Aliphatic Alcohols and a Novel Fluorinated C3-based Building Block.
  • Kiat Lay. (2025, April 4). Best Practices for Pharmaceutical Cold Storage Room Safety.
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
  • Cambridge (CIE) A Level Chemistry Revision Notes 2023. (2025, June 26). Reactions of Alcohols.
  • ALS Europe. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water.
  • PubMed. (2000, August 11). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • ChemScene. (n.d.). 1,1,1-Trifluoro-3-(1-methyl-1h-pyrazol-4-yl)propan-2-one.
  • Chemguide. (n.d.). oxidation of alcohols.
  • PubMed. (2009, May 15). 8-2 Fluorotelomer Alcohol Aerobic Soil Biodegradation: Pathways, Metabolites, and Metabolite Yields.
  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Science Ready. (n.d.). Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry.
  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • NextSDS. (n.d.). 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol.
  • University of Toronto. (n.d.). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids.
  • BDO USA. (2022, May 1). REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS.
  • ResearchGate. (n.d.). A degradation pathway of 6:2 FTOH leading to the formation of PFCAs,....
  • ChemicalBook. (2025, July 16). (S)-1,1,1-TRIFLUORO-2-PROPANOL.

Sources

Troubleshooting

Refining crystallization techniques for high-purity 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Technical Support Center: Crystallization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. This molecule presents unique purification challenges due to its distinct structural motifs: a highly polar secondary alcohol capable of strong hydrogen bonding, a pyrazole ring which can engage in π-stacking and hydrogen bonding, and an electron-withdrawing trifluoromethyl group that modulates solubility and can influence crystal packing.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions to achieve high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crystallization attempts have failed. How do I rationally select an appropriate solvent system for this compound?

A1: Solvent selection is the most critical step in developing a robust crystallization protocol.[4] The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below, allowing for high recovery. For 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, we must consider its amphiphilic nature.

Expertise & Rationale:

  • Hydrogen Bonding: The secondary alcohol and the pyrazole nitrogen are strong hydrogen bond donors/acceptors, suggesting solubility in protic solvents like alcohols (ethanol, isopropanol) or water.[1]

  • Polarity: The trifluoromethyl group and pyrazole ring also contribute to a significant dipole moment, favoring polar aprotic solvents like acetone, ethyl acetate, or acetonitrile.[5][6]

  • "Like Dissolves Like" is a Start, Not an End: While this rule is a good starting point, the interplay of functional groups here is complex. The trifluoromethyl group, while polar, is a poor hydrogen bond acceptor, which can disrupt the crystal lattice stabilization in some protic solvents.[2]

Recommended Workflow: A systematic screening approach is advised. Start with small-scale solubility tests (approx. 10-20 mg of compound) in a range of solvents (approx. 0.5 mL) with varying polarities.

Table 1: Recommended Solvents for Initial Screening

Solvent Type Boiling Point (°C) Key Interactions
Isopropanol Protic, Polar 82 Strong H-bonding with alcohol & pyrazole
Ethanol Protic, Polar 78 Strong H-bonding, often a good starting point for pyrazoles[5]
Ethyl Acetate Aprotic, Polar 77 Dipole-dipole interactions, H-bond acceptor
Acetone Aprotic, Polar 56 Excellent solvent power, low BP can be a drawback[4]
Acetonitrile Aprotic, Polar 82 Strong dipole, can be effective for polar molecules
Toluene Aromatic, Nonpolar 111 Potential for π-stacking with the pyrazole ring
Heptane/Hexane Nonpolar 98/69 Likely to be an anti-solvent

| Water | Protic, V. Polar | 100 | May be a good anti-solvent with alcohols[5][7] |

Q2: My compound is "oiling out" during cooling instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a supersaturated solution cools and the solute separates as a liquid phase instead of a solid crystalline phase.[8]

Causality:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point (or the melting point of the solvated species).

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered process of nucleation and crystal growth.[5]

  • Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out.[8][9]

  • Inappropriate Solvent: The solvent may be too "good," meaning it holds the solute in solution even at lower temperatures, requiring very high supersaturation to initiate crystallization, which favors oiling.

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add more of the hot solvent (e.g., in 10% volume increments) to decrease the concentration. Allow it to cool more slowly.[8]

  • Slow Down the Cooling: After dissolving, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to ensure a very slow cooling rate. This gives molecules time to orient into a crystal lattice.

  • Change the Solvent System: If dilution fails, the solvent may be the issue. Try a solvent in which the compound is slightly less soluble at high temperatures. Alternatively, for a mixed-solvent system, add more of the "poor" solvent (anti-solvent) to the hot solution until just before the cloud point is reached, then cool slowly.[5]

G Troubleshooting 'Oiling Out' start Compound 'Oils Out' During Cooling reheat 1. Re-heat Solution to Redissolve Oil start->reheat add_solvent 2. Add More Hot Solvent (e.g., 10% v/v) reheat->add_solvent slow_cool1 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool1 check1 Did Crystals Form? slow_cool1->check1 success Success: High-Purity Crystals check1->success Yes fail1 Oil Persists check1->fail1 No change_solvent 4. Change Solvent System: - Try a less powerful solvent - Adjust mixed-solvent ratio fail1->change_solvent slow_cool2 5. Cool Slowly change_solvent->slow_cool2 check2 Did Crystals Form? slow_cool2->check2 check2->success Yes fail2 Problem Persists: Consider column chromatography to remove impurities first. check2->fail2 No G Solvent System Selection Workflow start Start: Crude Compound test_solvents 1. Small-scale solubility tests (See Table 1) start->test_solvents decision1 Find a solvent where: - Soluble when hot - Insoluble when cold test_solvents->decision1 single_solvent Single-Solvent System Found decision1->single_solvent Yes no_single_solvent No suitable single solvent found decision1->no_single_solvent No proceed_single Proceed to Single-Solvent Recrystallization Protocol single_solvent->proceed_single mixed_solvent 2. Find a 'Good' Solvent (soluble at RT) and a 'Poor' Solvent (insoluble at RT) no_single_solvent->mixed_solvent miscibility_check Are the two solvents miscible? mixed_solvent->miscibility_check mixed_system_found Mixed-Solvent System Identified miscibility_check->mixed_system_found Yes retry_mixed Select new solvent pair miscibility_check->retry_mixed No proceed_mixed Proceed to Mixed-Solvent Recrystallization Protocol mixed_system_found->proceed_mixed retry_mixed->mixed_solvent

Caption: Decision workflow for selecting an appropriate crystallization solvent system.

References

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. (2012).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosyl
  • Troubleshooting the reaction mechanism of pyrazole form
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. (2020).
  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.
  • SOP: CRYSTALLIZATION.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry.
  • CN101774881B - Purification of Fluorinated Alcohols.
  • AU2008274274A1 - Novel crystalline form of 3-(Difluormethyl)-1-methyl-N -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • 6.6D: Troubleshooting. Chemistry LibreTexts. (2024).
  • 1,1,1-Trifluoro-3-(1-methyl-1h-pyrazol-4-yl)propan-2-one. ChemScene.
  • Impurity Occurrence and Removal in Crystalline Products
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Chemical crystalliz
  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development.
  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. (2025).

Sources

Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Purity of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol via Chiral LC-MS: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter molecules that challenge standard analytical paradigms. One such compound is 1,1,1-trifluoro-3-(1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter molecules that challenge standard analytical paradigms. One such compound is 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol . Featuring a highly electronegative trifluoromethyl ( CF3​ ) group, a basic pyrazole ring, and a chiral center at the C2 position, this molecule requires a nuanced approach to stereochemical validation.

Since the U.S. FDA’s landmark 1992 policy on the "Development of New Stereoisomeric Drugs"[1], regulatory bodies have mandated that each enantiomer of a chiral drug be treated as a distinct chemical entity. Consequently, developing a robust, self-validating Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method is not just an analytical exercise—it is a regulatory imperative.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific fluorinated pyrazole and provides a field-proven, step-by-step methodology for LC-MS validation.

Mechanistic Causality: The "Why" Behind the Method

Before selecting a column or mobile phase, we must understand the physicochemical causality of our analyte:

  • The Trifluoromethyl ( CF3​ ) Effect: The strong electron-withdrawing nature of the CF3​ group increases the acidity of the adjacent C2-hydroxyl group. This alters the hydrogen-bonding dynamics, making the molecule highly sensitive to the steric environment of the CSP[2].

  • The Pyrazole Moiety: The 1-methylpyrazole ring provides a localized π -electron system for π−π interactions and acts as an excellent proton acceptor, making it highly amenable to Positive Electrospray Ionization (ESI+) in MS detection.

  • LC-MS Compatibility: Traditional normal-phase chiral separations (e.g., Hexane/Isopropanol) are incompatible with ESI-MS due to poor ionization and flammability risks. Therefore, we must operate in Polar Organic Mode (POM) or Reversed-Phase (RP) using volatile buffers like ammonium formate[3].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​>1.5 ) while maintaining MS compatibility, we evaluated three alternative CSP architectures. Polysaccharide-based columns (Amylose and Cellulose) typically dominate this space due to their broad chiral recognition capabilities[4].

Table 1: CSP Performance Comparison (Polar Organic Mode)

Conditions: 100% Methanol with 10 mM Ammonium Formate, 0.1% Formic Acid. Flow rate: 0.6 mL/min. ESI+ MS Detection.

Chiral Stationary Phase (CSP)Backbone StructureRetention Time ( tR1​ , min)Resolution ( Rs​ )MS Signal Intensity (CPS)Verdict for Fluorinated Pyrazoles
Amylose-2 (e.g., Lux Amylose-2)Amylose tris(5-chloro-2-methylphenylcarbamate)4.22.8 8.5×105 Optimal. Excellent H-bonding geometry for CF3​ -alcohols.
Cellulose-2 (e.g., Lux Cellulose-2)Cellulose tris(3-chloro-4-methylphenylcarbamate)3.81.4 8.8×105 Sub-optimal. Fails baseline resolution due to linear backbone steric clash.
Cyclodextrin (e.g., Chirobiotic V) β -Cyclodextrin (Vancomycin-linked)7.51.1 4.2×105 Poor. Cavity inclusion is hindered by the bulky 1-methylpyrazole group.

Conclusion: The helical structure of the Amylose-based CSP provides the optimal three-point interaction (H-bonding, dipole-dipole, and π−π stacking) required to discriminate the enantiomers of this specific trifluoromethyl alcohol.

Visualizing the Analytical Logic

To ensure a self-validating system, the method development must follow a strict, logical progression from screening to MS optimization.

LCMS_Workflow A Racemic Sample Fluorinated Pyrazole B CSP Screening (Amylose vs. Cellulose) A->B Injection C Mobile Phase Selection (Volatile Buffers: NH4FA) B->C Column Selection D ESI+ MS/MS Optimization (MRM Transitions) C->D Elution E Method Validation (Selectivity, LOD, ee%) D->E Data Analysis

Caption: Chiral LC-MS method development workflow for enantiomeric validation.

Chiral_Recognition Analyte Analyte (C2 Chiral Center) H_Bond H-Bonding (OH Group) Analyte->H_Bond Dipole Dipole (CF3 Group) Analyte->Dipole Pi_Pi Pi-Pi Stacking (Pyrazole) Analyte->Pi_Pi CSP Amylose CSP H_Bond->CSP Dipole->CSP Pi_Pi->CSP

Caption: Three-point chiral recognition mechanism between the analyte and Amylose CSP.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating framework to determine the Enantiomeric Excess ( ee% ) of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the racemic standard and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solutions: Dilute the stock solution with Methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC): Prepare independent QC samples at Low (3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) concentrations to validate accuracy.

Phase 2: Chiral Chromatographic Conditions
  • Column: Amylose-based CSP (e.g., 250×4.6 mm, 5 μ m particle size).

  • Mobile Phase: 100% Methanol containing 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: The ammonium formate provides the necessary ionic strength for peak shape, while formic acid promotes protonation of the pyrazole nitrogen for ESI+[5].

  • Flow Rate: 0.6 mL/min (Split 1:3 before entering the MS source to prevent source contamination).

  • Column Temperature: 25°C. (Lower temperatures often enhance chiral resolution by stabilizing the transient diastereomeric complexes).

Phase 3: MS/MS Parameters (Multiple Reaction Monitoring)

Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • Precursor Ion: Identify the [M+H]+ ion. For this molecule ( C7​H9​F3​N2​O , Exact Mass: 208.07), the precursor is m/z 209.1 .

  • Product Ions: Optimize collision energy (CE) to find stable fragments.

    • Quantifier Transition: m/z 209.1 m/z 97.1 (Cleavage of the pyrazole-methyl moiety).

    • Qualifier Transition: m/z 209.1 m/z 69.0 (Loss of CF3​ ).

  • Source Settings: Capillary Voltage: 4000 V; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

Phase 4: System Validation & Acceptance Criteria

A method is only as good as its validation. Execute the following sequence:

  • System Suitability: Inject the 50 ng/mL racemate 6 times. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% , and resolution ( Rs​ ) between enantiomers must remain >2.0 .

  • Linearity: Plot the peak area ratio against concentration. The correlation coefficient ( R2 ) must be ≥0.995 .

  • LOD/LOQ: Determine the Limit of Detection (S/N 3) and Limit of Quantitation (S/N 10). For this method, expect an LOQ of ≈1 ng/mL.

  • Enantiomeric Purity Calculation: Calculate ee% using the formula:

    ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

References

  • Development of New Stereoisomeric Drugs May 1992 - FDA U.S. Food and Drug Administration (FDA)[Link]

  • The Assignment of the Absolute Configuration of β -Chiral Primary Alcohols with Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis National Center for Biotechnology Information (PMC)[Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies OSTI.GOV[Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones idUS - Universidad de Sevilla[Link]

Sources

Validation

A Guide to the Reproducible Synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol: An Inter-Laboratory Comparison

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol and the Imperative of Reproducibility The molecule 1,1,1-trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol and the Imperative of Reproducibility

The molecule 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol represents a confluence of two privileged structural motifs in medicinal chemistry: the pyrazole ring and a trifluoromethyl alcohol. Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2] The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the development of robust and reproducible synthetic routes to molecules like the target compound is of paramount importance for drug discovery and development programs.

Reproducibility is the cornerstone of scientific research, ensuring that experimental results can be independently verified.[3] In the context of synthetic chemistry, a lack of reproducibility can lead to significant delays in research timelines, increased costs, and the inability to produce consistent batches of a compound for further studies. This guide provides a comprehensive analysis of a plausible and robust synthetic route to 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, with a focus on the factors that influence its reproducibility across different laboratory settings. We will delve into the causality behind experimental choices and provide a self-validating framework for the synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

  • Step 1: Friedel-Crafts Acylation to synthesize the ketone intermediate, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one.

  • Step 2: Diastereoselective Reduction of the ketone to the desired secondary alcohol.

This approach utilizes well-established chemical transformations, for which the parameters affecting reproducibility are reasonably well-understood.

Synthetic_Workflow 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Ketone_Intermediate 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one 1-methyl-1H-pyrazole->Ketone_Intermediate Step 1: Friedel-Crafts Acylation (Trifluoroacetic anhydride, Lewis Acid) Target_Molecule 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol Ketone_Intermediate->Target_Molecule Step 2: Reduction (e.g., NaBH4)

Caption: Proposed two-step synthetic route.

Part 1: Synthesis of the Ketone Intermediate via Friedel-Crafts Acylation

The introduction of an acyl group at the C4 position of a pyrazole ring can be effectively achieved through a Friedel-Crafts acylation reaction.[4] This electrophilic aromatic substitution is a cornerstone of organic synthesis, but its reproducibility can be sensitive to several factors.

Causality Behind Experimental Choices

The choice of reagents and conditions for the Friedel-Crafts acylation is critical for achieving a high yield and purity of the desired 4-acylated product, while minimizing common side reactions such as polyacylation or reaction at other positions.

  • Acylating Agent: Trifluoroacetic anhydride is the preferred acylating agent for introducing the trifluoroacetyl group due to its high reactivity.

  • Lewis Acid Catalyst: The choice and handling of the Lewis acid catalyst are paramount. Aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts reactions. However, its hygroscopic nature means that even trace amounts of moisture can significantly reduce its activity, leading to inconsistent results.[5] Alternative, less moisture-sensitive Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be considered, although they may require different reaction conditions.[3]

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or dichloroethane (DCE) are typically used to prevent deactivation of the Lewis acid.

  • Temperature: These reactions are often run at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side-product formation.

Comparative Data for Acylation Conditions

While specific data for the trifluoroacetylation of 1-methyl-1H-pyrazole is not available, we can draw parallels from related reactions. The following table summarizes typical conditions and potential outcomes for Friedel-Crafts acylation of pyrazole derivatives.

Catalyst (equiv.)Acylating Agent (equiv.)SolventTemperature (°C)Typical Yield (%)Potential Reproducibility Issues
AlCl₃ (1.1)Trifluoroacetic anhydride (1.0)DCM0 to rt60-80Highly sensitive to moisture; potential for charring.[5]
TiCl₄ (1.1)Trifluoroacetic anhydride (1.0)DCE25 to 5050-75Less moisture-sensitive but may require higher temperatures.[3]
FeCl₃ (1.2)Trifluoroacetic anhydride (1.0)DCM0 to rt55-70Generally less reactive than AlCl₃.[3]
Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the DCM with stirring. Self-Validation Check: Ensure the AlCl₃ is a fine, free-flowing powder. Clumps indicate moisture absorption, which will negatively impact the reaction.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Prepare a solution of trifluoroacetic anhydride (1.05 equivalents) in anhydrous DCM (5 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Self-Validation Check: The appearance of a new, less polar spot on TLC (compared to the starting pyrazole) indicates product formation.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Reduction of the Ketone to the Target Alcohol

The reduction of the α-trifluoromethyl ketone intermediate to the corresponding alcohol is the final step in the synthesis. The choice of reducing agent can significantly impact the reaction's efficiency and, if applicable, its diastereoselectivity.

Causality Behind Experimental Choices

The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack, making the reduction generally facile. However, controlling the stereochemistry can be a challenge.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6][7] It is generally less reactive and easier to handle than lithium aluminum hydride (LiAlH₄).[8][9] More complex, sterically hindered reducing agents can offer higher diastereoselectivity.[10]

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.

  • Temperature: These reductions are typically performed at low temperatures (e.g., 0 °C) to enhance selectivity and control the reaction rate.

Comparative Data for Ketone Reduction

The following table compares common reducing agents for α-trifluoromethyl ketones.

Reducing Agent (equiv.)SolventTemperature (°C)Typical Yield (%)Typical Diastereomeric Ratio (dr)Potential Reproducibility Issues
NaBH₄ (1.5)Methanol0 to rt>90%~2:1 to 5:1Purity of NaBH₄ can affect reaction rate.[6][7]
LiAlH₄ (1.2)THF0>95%~1:1 to 3:1Highly reactive with protic solvents; moisture sensitive.[8]
L-Selectride® (1.5)THF-78>90%>10:1Air and moisture sensitive; requires strictly anhydrous conditions.
Detailed Experimental Protocol: Ketone Reduction
  • Preparation: Dissolve the 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one (1.0 equivalent) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Self-Validation Check: Effervescence upon addition of NaBH₄ is expected. The reaction should remain colorless.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of acetone, followed by water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Factors Influencing Reproducibility Across Laboratories

Achieving consistent results for this two-step synthesis requires careful attention to several key variables that can differ between laboratories.

Reproducibility_Factors cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 General Factors Moisture Moisture Catalyst_Activity Catalyst_Activity Moisture->Catalyst_Activity deactivates Catalyst_Purity Catalyst_Purity Catalyst_Purity->Catalyst_Activity Temp_Control Temp_Control Side_Reactions Side_Reactions Temp_Control->Side_Reactions Addition_Rate Addition_Rate Addition_Rate->Side_Reactions Target_Molecule Reproducible Synthesis Catalyst_Activity->Target_Molecule Side_Reactions->Target_Molecule Reagent_Purity NaBH4 Purity Reaction_Rate Reaction_Rate Reagent_Purity->Reaction_Rate Solvent_Grade Solvent_Grade Solvent_Grade->Reaction_Rate Temp_Control_Red Temperature Control Diastereoselectivity Diastereoselectivity Temp_Control_Red->Diastereoselectivity Reaction_Rate->Target_Molecule Diastereoselectivity->Target_Molecule Stirring_Rate Stirring_Rate Reaction_Homogeneity Reaction_Homogeneity Stirring_Rate->Reaction_Homogeneity Glassware_Prep Glassware Preparation Glassware_Prep->Moisture Analytics Analytical Methods Analytics->Target_Molecule Reaction_Homogeneity->Target_Molecule

Caption: Factors influencing reproducibility.

Key Considerations for Inter-Laboratory Consistency:

  • Reagent Quality and Handling: The purity and handling of reagents, especially the hygroscopic Lewis acid in Step 1 and the reducing agent in Step 2, are critical. Different suppliers may have varying quality specifications. It is advisable to use freshly opened or purified reagents.[11]

  • Strictly Anhydrous Conditions: For the Friedel-Crafts acylation, ensuring all glassware is flame-dried and the reaction is conducted under an inert atmosphere is non-negotiable for reproducibility.

  • Temperature Control: Precise and consistent temperature control is crucial for both steps to minimize side reactions and, in the case of the reduction, to maximize diastereoselectivity.

  • Stirring and Reaction Scale: Inconsistent stirring can lead to localized "hot spots" and inhomogeneous reaction mixtures, affecting yields and purity. The efficiency of stirring can also change with the reaction scale.

  • Analytical Methods: The methods used to monitor the reaction and characterize the final product (TLC, GC-MS, NMR) should be standardized as much as possible to ensure accurate comparisons of results.

By meticulously controlling these variables, researchers can significantly enhance the reproducibility of this synthetic route, ensuring the consistent production of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol for further research and development.

References

  • Journal of the Chemical Society C: Organic. (1967). Preparation and properties of some pyrazolyl ketones. Retrieved from [Link]

  • Hughes, G., Devine, P. N., Naber, J. R., O'SHea, P. D., Foster, B. S., McKay, D. J., & Volante, R. P. (2007). Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α‐Amino Esters.
  • Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550.
  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]

  • Hughes, G., et al. (2007). Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α‐Amino Esters.
  • ResearchGate. (n.d.). Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Retrieved from [Link]

  • CCS Chemistry. (2022).
  • PubMed. (2008). Synthesis of trifluoromethyl-substituted pyrazoles and 1,2,4-triazines by ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • PubMed. (n.d.). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • PubMed. (2024). A copper-catalyzed asymmetric Friedel-Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Retrieved from [Link]

  • ScienceDirect. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents.
  • PMC. (n.d.).
  • CCS Chemistry. (2022).
  • PMC. (n.d.).
  • YouTube. (2021). Limitations of Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.
  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride.
  • PMC. (n.d.).
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ACS Publications. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).
  • ACS Publications. (2012). Trifluoromethylation of α-Haloketones. Retrieved from [Link]

  • PMC. (n.d.).
  • MDPI. (2022). (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ 2 O,O')(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

Comparative

Benchmarking cytotoxicity profiles of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol against commercial standards

This guide provides a comprehensive analysis of the in vitro cytotoxic profile of the novel compound, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, benchmarked against established commercial anticancer agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vitro cytotoxic profile of the novel compound, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, benchmarked against established commercial anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and supporting experimental data to facilitate informed decisions in preclinical research.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy against tumor cells while minimizing off-target toxicity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of a molecule, making trifluoromethyl-pyrazole derivatives particularly attractive for drug design.[2][3]

This guide focuses on the cytotoxic evaluation of a novel entity, 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. To ascertain its therapeutic potential, a rigorous comparative analysis against well-established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—was conducted. These agents represent different mechanisms of anticancer action and serve as industry-standard benchmarks for cytotoxicity screening.

Materials and Methods: A Framework for Robust Cytotoxicity Profiling

The experimental design was structured to provide a multi-faceted understanding of the cytotoxic effects of the test compounds. A panel of human cancer cell lines was selected to represent diverse tumor types, and multiple assays were employed to assess cell viability, membrane integrity, and the induction of apoptosis.

Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines was utilized for this study:

  • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™)

  • A549: Human lung carcinoma (ATCC® CCL-185™)

  • HCT116: Human colon cancer (ATCC® CCL-247™)

  • HeLa: Human cervical adenocarcinoma (ATCC® CCL-2™)

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Test Compounds
  • 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol (Investigational Compound)

  • Doxorubicin hydrochloride (Commercial Standard)

  • Cisplatin (Commercial Standard)

  • Paclitaxel (Commercial Standard)

All compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions and serially diluted in culture medium for experiments. The final DMSO concentration in all assays did not exceed 0.5%.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cancer Cell Line Panel (MCF-7, A549, HCT116, HeLa) B Cell Seeding in 96-well plates A->B C Serial Dilution of Investigational Compound & Standards D Treatment of Cells (24, 48, 72 hours) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V-FITC/PI Assay (Apoptosis) D->G H IC50 Determination E->H F->H G->H I Comparative Analysis H->I

Figure 1: Experimental workflow for cytotoxicity profiling.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4][5][6][7]

Protocol:

  • Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8][9][10][11]

Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (cells treated with lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

Protocol:

  • Seed cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.

  • Treat cells with the IC₅₀ concentration of each compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Results: A Comparative Cytotoxicity Profile

Cell Viability and IC₅₀ Determination

The cytotoxic effects of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol and the commercial standards were evaluated across the cancer cell line panel. The half-maximal inhibitory concentration (IC₅₀) values were determined from dose-response curves after 48 hours of treatment.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)HeLa (µM)
1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol 8.512.36.29.8
Doxorubicin 1.2[17]0.8[18]0.5[18]0.9[18]
Cisplatin 7.5[19]5.2[18]3.8[18]6.1[19]
Paclitaxel 0.01[20]0.05[20]0.02[20]0.03[20]

Table 1: IC₅₀ values (µM) of the investigational compound and commercial standards after 48 hours of treatment.

The investigational compound demonstrated moderate cytotoxicity across all tested cell lines, with IC₅₀ values in the low micromolar range. Notably, its potency was comparable to that of Cisplatin in MCF-7 and HeLa cells. As expected, Paclitaxel exhibited the highest potency, while Doxorubicin also showed potent cytotoxic effects.

Induction of Apoptosis

To elucidate the mechanism of cell death induced by the investigational compound, an Annexin V-FITC/PI apoptosis assay was performed on HCT116 cells.

G cluster_0 Cell Population Analysis cluster_1 Viable Cells (Annexin V- / PI-) cluster_2 Early Apoptosis (Annexin V+ / PI-) cluster_3 Late Apoptosis/Necrosis (Annexin V+ / PI+) A Untreated Control B Investigational Compound (IC50 concentration) C ~95% A->C E ~3% A->E G ~2% A->G D ~30% B->D F ~45% B->F H ~25% B->H

Figure 2: Apoptosis induction in HCT116 cells.

Treatment with 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol at its IC₅₀ concentration for 48 hours resulted in a significant increase in the percentage of apoptotic cells (early and late apoptosis) compared to the untreated control. This suggests that the compound induces cell death primarily through the apoptotic pathway.

Discussion: Interpreting the Cytotoxicity Profile

The data presented in this guide indicate that 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a cytotoxic agent with moderate potency against a range of human cancer cell lines. Its efficacy, particularly when compared to a platinum-based drug like Cisplatin, warrants further investigation. The induction of apoptosis as the primary mechanism of cell death is a favorable characteristic for an anticancer agent, as it minimizes the inflammatory response often associated with necrosis.

The presence of the trifluoromethyl group likely contributes to the observed activity, potentially by enhancing the compound's interaction with its molecular target or by improving its cellular uptake. The pyrazole core is a well-established pharmacophore in many anticancer drugs, often targeting key signaling pathways involved in cell proliferation and survival.[1]

G cluster_0 Potential Mechanisms of Pyrazole Derivatives A Pyrazole-based Compound B Kinase Inhibition (e.g., CDK, EGFR) A->B C Tubulin Polymerization Inhibition A->C D Induction of Oxidative Stress A->D F Cell Cycle Arrest B->F C->F E Apoptosis D->E G Cell Death E->G F->E

Figure 3: Potential signaling pathways targeted by pyrazole derivatives.

Further studies are required to identify the specific molecular target(s) of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol and to elucidate the precise signaling pathways involved in its pro-apoptotic activity. Investigating its cytotoxicity in a broader panel of cancer cell lines, including drug-resistant models, and in non-cancerous cell lines to assess selectivity, will be crucial next steps in its preclinical development.

Conclusion

This comparative guide demonstrates that 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol possesses promising in vitro cytotoxic activity against human cancer cell lines, with a mechanism of action involving the induction of apoptosis. Its potency is comparable to the established chemotherapeutic agent Cisplatin in certain cell lines. These findings provide a solid foundation for further preclinical investigation of this novel compound as a potential anticancer agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the tested compounds against a panel of 60 cancer cell lines at 10 µM concentration. Retrieved from [Link]

  • UWCScholar. (n.d.). Derivatives of pyrazole-based compounds as prospective cancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for doxorubicin, cisplatin, and paclitaxel in C643 and... Retrieved from [Link]

  • Palestinian Medical and Pharmaceutical Journal. (2025, September 20). Synthesis and Anticancer Evaluation of Novel Pyrazole-Based Carbamothioyl Derivatives against Non-Small-Cell Lung Carcinoma. Retrieved from [Link]

  • MDPI. (2023, March 12). Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. Retrieved from [Link]

  • PubMed. (2008, May 2). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazoles and 2-(1H-Pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • SciTePress. (n.d.). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. Retrieved from [Link]

  • Journal of Medical and Scientific Research. (n.d.). Enhancement of paclitaxel and doxorubicin cytotoxicity in breast cancer cell lines in combination with piperine treatment and analysis of expression of autophagy and apoptosis genes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol proper disposal procedures

Operational Guide: Lifecycle Management and Disposal of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol As drug discovery and agrochemical pipelines increasingly rely on fluorinated heterocycles to improve metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Lifecycle Management and Disposal of 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

As drug discovery and agrochemical pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, compounds like 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol have become essential building blocks. However, the very features that make this molecule biologically valuable—the robust carbon-fluorine (C-F) bonds and the stable pyrazole core—create significant logistical and environmental challenges at the end of its lifecycle.

This guide provides researchers, safety officers, and drug development professionals with a definitive, step-by-step framework for the safe handling, segregation, and disposal of this specific fluorinated pyrazole derivative.

The Mechanistic Rationale Behind Disposal Logistics

To design a safe disposal protocol, we must first understand the physicochemical properties driving the compound's behavior. You cannot simply pour this chemical down the drain or aggregate it with standard organic waste.

  • The Fluorine Factor: The trifluoromethyl ( −CF3​ ) group contains C-F bonds with a dissociation energy of approximately 450 kJ/mol. Standard waste incineration temperatures are insufficient to completely mineralize these bonds. Incomplete combustion can lead to the atmospheric release of toxic, persistent fluorinated fragments[1].

  • The Pyrazole Ring: Nitrogen-rich heterocycles generate nitrogen oxides ( NOx​ ) upon combustion, requiring specialized effluent scrubbing.

  • RCRA Halogenated Classification: Because it contains a high weight-percentage of fluorine, any solvent mixture containing this compound must be strictly classified as Halogenated Organic Waste. Mixing it with non-halogenated streams violates Resource Conservation and Recovery Act (RCRA) principles and poses severe downstream processing risks[2].

Physicochemical Drivers for Disposal Logistics

The following table summarizes the quantitative parameters that dictate how this chemical must be managed from the benchtop to the destruction facility.

ParameterOperational ThresholdMechanistic Rationale
Waste Classification Halogenated OrganicContains a −CF3​ group. Mixing with non-halogenated waste disrupts incinerator BTU calculations and violates EPA RCRA guidelines.
Incineration Temp. 1,100 °C (2,012 °F)Required to overcome the high dissociation energy of the C-F bond, preventing the release of intact fluorinated compounds.
Scrubber Requirement Caustic (NaOH/KOH)Combustion of −CF3​ generates hydrofluoric acid (HF); the pyrazole ring generates NOx​ . Scrubbers neutralize these into safe salts.
Storage Compatibility Isolate from OxidizersPrevents exothermic degradation reactions in central waste accumulation carboys.

Workflow: End-to-End Waste Management

The lifecycle of fluorinated organic waste requires a strict chain of custody to ensure environmental compliance and laboratory safety.

DisposalWorkflow A 1. Waste Generation (Fluorinated Pyrazole) B 2. Liquid/Solid Segregation (Halogenated Stream) A->B C 3. Compatibility Check (No Strong Oxidizers) B->C D 4. RCRA Compliant Storage (Secondary Containment) C->D E 5. Hazmat Transport (EPA Manifesting) D->E F 6. Thermal Destruction (Incineration >1100°C) E->F G 7. Effluent Scrubbing (HF & NOx Neutralization) F->G

End-to-end lifecycle and thermal destruction workflow for fluorinated pyrazole derivatives.

Self-Validating Operational Protocols

Protocol A: Routine Waste Segregation & Accumulation

Proper hazardous waste determination is critical from the point of generation through to disposal[2].

  • Step 1: Chemical Compatibility Verification. Before adding 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol waste to any carboy, verify that the container holds only compatible halogenated solvents (e.g., Dichloromethane, Chloroform).

    • Validation Checkpoint: Review the waste log attached to the carboy. Ensure no strong oxidizers (e.g., nitric acid, peroxides) or strong bases are listed, as these can trigger exothermic degradation or gas evolution.

  • Step 2: Transfer and Volume Control. Transfer the waste using a dedicated funnel in a properly ventilated fume hood. Do not fill the waste carboy beyond 80% capacity to allow for vapor expansion.

  • Step 3: RCRA-Compliant Labeling. Immediately update the hazardous waste tag. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical name to ensure the downstream disposal facility routes it to the correct high-temperature incinerator.

Protocol B: Laboratory-Scale Spill Decontamination

Trace contaminated materials used in the preparation and handling of hazardous chemicals present a risk to clinical, support, and housekeeping staff[3].

  • Step 1: Isolation & PPE. Evacuate the immediate area. Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.

  • Step 3: Absorption & Collection. Carefully sweep the absorbed mixture using non-sparking tools. Transfer the material into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

  • Step 4: Surface Decontamination. Wash the spill surface with a mixture of water and a mild detergent, followed by an alcohol wipe (e.g., isopropanol) to ensure all organic residues are solubilized and removed.

    • Validation Checkpoint: Visually inspect the surface and ensure no slippery residue or chemical odor remains. All overtly contaminated materials resulting from the cleanup must be managed as hazardous waste[3].

  • Step 5: Waste Designation. Label the cleanup container as "Hazardous Waste - Halogenated Solid (Contains Fluorinated Pyrazole)" and transfer it to the central accumulation area.

The Thermal Destruction Pathway

Once the waste leaves your laboratory via a certified hazardous waste hauler, it cannot be placed in a standard landfill. While pure fluorinated organics alone might not always be listed as hazardous waste federally, they often qualify as such when mixed with listed solvents or when exhibiting hazardous characteristics[4].

The EPA's updated 2024 interim guidance emphasizes that fluorinated organics require specific destruction technologies to control environmental release[1]. The waste is routed to a specialized rotary kiln incinerator. Here, the material is subjected to temperatures exceeding 1,100 °C with prolonged residence times. This extreme thermal environment is the only reliable method to cleave the 450 kJ/mol C-F bonds. Because this combustion generates highly corrosive hydrofluoric acid (HF) gas, the incinerator's exhaust is immediately routed through a wet caustic scrubber system (typically utilizing sodium hydroxide), which neutralizes the HF into benign sodium fluoride salts before any exhaust is released into the atmosphere.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal Source: Baker Donelson URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Executive Summary & Chemical Profiling Handling advanced fluorinated heterocycles like 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol requires a rigorous, mechanistic approach to laboratory safety. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Handling advanced fluorinated heterocycles like 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol requires a rigorous, mechanistic approach to laboratory safety. This compound integrates a lipophilic trifluoromethyl ( −CF3​ ) group with a biologically active 1-methylpyrazole ring and a secondary alcohol. While these structural features make it an invaluable building block for medicinal chemistry and drug discovery (enhancing membrane permeability and metabolic stability), they also introduce specific physicochemical hazards. These include the potential for severe eye and skin irritation, as well as the release of highly toxic gases upon thermal decomposition[1][2].

Physicochemical & Hazard Profile

The following data summarizes the operational hazard profile based on the structural components of fluorinated pyrazole derivatives.

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C7​H9​F3​N2​O High fluorine content; severe risk of HF gas generation during combustion.
Molecular Weight 194.15 g/mol Moderate molecular weight; typically presents as a crystalline solid or viscous liquid.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Direct contact causes severe tissue irritation; vapor/dust irritates the respiratory tract[1][3].
Incompatibilities Strong oxidizing agents, strong basesRisk of exothermic reactions or base-catalyzed elimination of the −CF3​ group.
Thermal Decomposition >150∘C (Estimated)Releases highly toxic Hydrogen Fluoride (HF), NOx​ , and COx​ [2].

Risk Assessment & Hazard Causality

To build a self-validating safety system, researchers must understand why specific precautions are necessary rather than simply following a checklist.

  • Dermal & Ocular Toxicity : The secondary alcohol and the nitrogen-rich pyrazole ring act as hydrogen-bond donors and acceptors. This allows the molecule to readily interact with biological membranes and ocular proteins, leading to severe irritation or permanent eye damage upon contact[1].

  • Inhalation & Static Hazards : Fluorinated powders often accumulate electrostatic charge. Uncontrolled dispensing can lead to sudden aerosolization. Inhalation of these micro-particles bypasses primary dermal defenses, introducing the compound directly into the respiratory mucosa[4].

  • Thermal Degradation : The carbon-fluorine bond is exceptionally strong, but under fire or extreme heat conditions, it degrades to hydrogen fluoride (HF) gas. HF is a severe systemic toxin that penetrates tissue deeply, causing delayed, life-threatening hypocalcemia and bone degradation[2].

G Storage Chemical Storage (Cool, Dry, Inert Gas) PPE PPE Validation (EN 374 Gloves, Goggles) Storage->PPE Pre-Operation Hood Dispense in Fume Hood (Face Velocity ≥ 100 fpm) Spill Accidental Spill / Aerosolization Hood->Spill Hazard Event PPE->Hood Verified Safe Evacuate Evacuate & Ventilate Area Spill->Evacuate Immediate Action Clean Contain with Non-Combustible Absorbent (Sand/Chemizorb) Evacuate->Clean Post-Clearance Waste Incineration Disposal (HF Scrubber Required) Clean->Waste Regulated Disposal

Workflow for safe handling and emergency spill response of fluorinated pyrazoles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated fluorinated heterocycles. Implement the following targeted PPE matrix:

  • Hand Protection : Wear nitrile or butyl rubber gloves that satisfy the EU Directive 89/686/EEC and EN 374 standards[4][5]. Causality: Fluorinated organic compounds can rapidly permeate standard latex. Inspect gloves for micro-tears prior to use, as even minor exposure can lead to localized dermatitis.

  • Eye & Face Protection : Tightly fitting safety goggles (conforming to EN 166 or NIOSH standards) are mandatory[5]. If handling volumes greater than 50 mL or conducting pressurized reactions, a full face shield must be worn over the goggles to prevent splash-induced ocular damage[1].

  • Respiratory Protection : Routine handling must occur inside a certified fume hood. However, if the exposure limits are exceeded or if ventilation is compromised, a full-face respirator equipped with an ABEK-P3 combination filter cartridge is required to capture organic vapors and fluorinated particulates[5].

Operational Workflow: Safe Handling & Experimental Execution

The following step-by-step methodology ensures both operator safety and chemical integrity during standard synthetic operations.

Step 1: Pre-Operational Environmental Validation

  • Verify that the fume hood face velocity is between 0.4 and 0.6 m/s (80–120 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Self-Validation: Ensure a static-dissipative mat is grounded within the hood to neutralize electrostatic charges before opening the container.

Step 2: Gravimetric Dispensing

  • Use a grounded, anti-static weighing boat or a glass weighing funnel.

  • Causality: Preventing static buildup mitigates the risk of sudden aerosolization of the compound, which could lead to inhalation exposure and contamination of the analytical balance[4].

Step 3: Solvation and Reaction Setup

  • Transfer the compound to a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Slowly add an anhydrous, compatible solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Self-Validation: Monitor the external temperature of the flask. A smooth dissolution without a sudden exotherm validates that no unintended degradation or reactivity is occurring.

Step 4: Quenching and Phase Separation

  • If the compound was subjected to a reaction, quench the mixture slowly with a mild aqueous buffer (e.g., saturated NH4​Cl ). Avoid strong aqueous bases ( NaOH , KOH ) which may trigger the elimination of the −CF3​ group.

  • Self-Validation: Test the pH of the aqueous layer. It must read neutral (pH 7.0 ± 0.5) before proceeding to liquid-liquid extraction to ensure no residual reactive species remain.

Emergency Response & Disposal Logistics

Spill Containment Protocol
  • Isolate : Evacuate personnel to safe areas and keep people upwind of the spill[5].

  • Eliminate Ignition : Remove all sources of ignition, as residual solvents or the compound itself may be combustible[1][4].

  • Absorb : Do NOT use water jets, which can spread the contamination[4]. Cover the spill with a non-combustible absorbent material such as Chemizorb®, dry sand, or diatomaceous earth[1][4].

  • Collect : Use non-sparking tools to sweep up the absorbent and place it into a tightly sealed, clearly labeled hazardous waste container[5].

Firefighting Measures

In the event of a fire involving this compound, thermal decomposition will release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides ( NOx​ )[2].

  • Extinguishing Media : Use dry chemical, carbon dioxide ( CO2​ ), or alcohol-resistant foam[5].

  • Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full impermeable protective gear[2][4].

Disposal Logistics

Do not empty into drains or the municipal water system, as fluorinated compounds are persistent and toxic to aquatic life with long-lasting effects[1][3]. Dispose of the compound and all contaminated packaging via a licensed hazardous waste management facility. The incinerator must be equipped with an alkaline scrubber system designed specifically to neutralize HF gas generated during combustion[3][5].

References

Sources

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